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  • Product: Quinoline-8-sulfonic acid hydrate
  • CAS: 857211-12-2

Core Science & Biosynthesis

Foundational

Quinoline-8-sulfonic acid hydrate solubility profile in polar and non-polar solvents

An In-Depth Technical Guide to the Solubility Profile of Quinoline-8-Sulfonic Acid Hydrate Abstract Quinoline-8-sulfonic acid hydrate is a heterocyclic organic compound of significant interest in the pharmaceutical and f...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of Quinoline-8-Sulfonic Acid Hydrate

Abstract

Quinoline-8-sulfonic acid hydrate is a heterocyclic organic compound of significant interest in the pharmaceutical and fine chemical industries.[1] Its molecular architecture, featuring a bicyclic aromatic quinoline core functionalized with a strongly acidic sulfonic acid group, results in a distinct and somewhat amphiphilic solubility profile.[1][2] This technical guide provides a comprehensive analysis of the solubility of quinoline-8-sulfonic acid hydrate in both polar and non-polar solvent systems. We will explore the theoretical underpinnings of its solubility based on its physicochemical properties, present a structured experimental workflow for its determination, and discuss the practical implications of this profile for researchers, scientists, and drug development professionals.

Physicochemical Characteristics and Structural Influence on Solubility

Quinoline-8-sulfonic acid is a derivative of quinoline, a weakly basic and predominantly hydrophobic molecule known for its limited water solubility.[2][3][4] However, the introduction of the sulfonic acid (-SO₃H) group at the 8-position fundamentally alters its properties.[1] The sulfonic acid moiety is highly polar and strongly acidic, comparable in strength to sulfuric acid, which dominates the molecule's interaction with polar solvents.[5] This functional group readily ionizes and acts as a potent hydrogen bond donor and acceptor, a characteristic that typically confers high water solubility.[1][5]

The molecule thus possesses a dual nature: a large, relatively non-polar, aromatic quinoline backbone and an extremely polar, hydrophilic sulfonic acid group. This structure dictates its solubility, making it highly soluble in polar media while remaining largely insoluble in non-polar environments.

PropertyValueReference
IUPAC Name quinoline-8-sulfonic acid;hydrate[6]
CAS Number 857211-12-2 (for hydrate)[6]
Molecular Formula C₉H₇NO₃S · H₂O (or C₉H₉NO₄S)[6]
Molecular Weight 227.24 g/mol [6]
Parent CAS 85-48-3 (anhydrous)[1][7]
Appearance Solid (powder)[8]

Theoretical Solubility Profile: A Mechanistic View

The principle of "like dissolves like" provides the foundational framework for predicting the solubility of quinoline-8-sulfonic acid hydrate. The energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

Behavior in Polar Solvents
  • Water: High solubility is expected and observed. The primary driving force is the favorable interaction between the polar water molecules and the sulfonic acid group. This involves strong ion-dipole interactions with the ionized sulfonate (–SO₃⁻) and extensive hydrogen bonding. The molecule's persistence and mobility in the environment are considered likely due to this high water solubility.

  • Aqueous Acids & Bases:

    • In basic solutions (e.g., 5% NaOH), the sulfonic acid group, being strongly acidic, will be deprotonated, forming the highly soluble sulfonate salt.

    • In acidic solutions (e.g., 5% HCl), the sulfonic acid group remains protonated or deprotonated, but the weakly basic nitrogen atom on the quinoline ring (pKa of the conjugate acid is ~4.9) can become protonated, further enhancing solubility.[4][9]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is anticipated. These solvents can engage in hydrogen bonding with the sulfonic acid group and also interact with the non-polar quinoline ring system through van der Waals forces.[3]

  • Polar Aprotic Solvents (e.g., Pyridine, DMSO, DMF): High solubility is expected. For instance, a 5% solution in pyridine results in a clear yellow solution, indicating good solubility.[8] These solvents are polar enough to solvate the sulfonate group but lack the ability to donate hydrogen bonds.

Behavior in Non-Polar Solvents
  • Apolar Solvents (e.g., Hexane, Toluene): Very low to negligible solubility is predicted. Non-polar solvents cannot form the strong intermolecular interactions (ion-dipole, hydrogen bonds) needed to overcome the crystal lattice energy of the highly polar quinoline-8-sulfonic acid hydrate. The hydrophobic quinoline portion alone is insufficient to drive dissolution.

  • Slightly Polar/Chlorinated Solvents (e.g., Dichloromethane, Chloroform): While quinoline itself has high solubility in these solvents, the presence of the sulfonic acid group makes the hydrate form poorly soluble.[3] The polarity of these solvents is insufficient to effectively solvate the ionic sulfonate group.

Experimental Workflow for Solubility Classification

For researchers requiring empirical validation, a systematic approach to solubility testing is crucial. The following protocol is a self-validating system that allows for the classification of quinoline-8-sulfonic acid hydrate based on its behavior in a series of standard solvents.[10][11]

Experimental Design and Causality

The workflow is designed to probe the key functional groups within the molecule.

  • Water tests for overall polarity and the presence of hydrophilic groups.

  • 5% NaOH tests for acidic functional groups.

  • 5% NaHCO₃ distinguishes strong acids (like sulfonic acids) from weak acids.

  • 5% HCl tests for basic functional groups (like the quinoline nitrogen).

  • Concentrated H₂SO₄ is a final test for compounds with neutral, weakly polar functionalities (e.g., alcohols, ketones) that can be protonated by a very strong acid.[10][11]

G cluster_0 cluster_1 Primary Polarity Test cluster_2 Acid/Base Characterization A Start: Add ~25 mg of Quinoline-8-Sulfonic Acid Hydrate to 0.75 mL Solvent B Solvent: Water A->B Begin Test C Soluble (Class Sₐ) B->C Result D Insoluble E Solvent: 5% HCl D->E Proceed if Insoluble F Solvent: 5% NaOH E->F If Insoluble G Soluble (Base, Class B) E->G Result H Soluble (Acid) F->H Result I Solvent: 5% NaHCO₃ H->I Confirm Strength J Soluble (Strong Acid, Class Aₛ) I->J Result

Sources

Exploratory

Topic: pKa Values and pH-Dependent Ionization States of Quinoline-8-Sulfonic Acid Hydrate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Quinoline-8-sulfonic acid is a heterocyclic organic compound of significant interest in the pharmaceutical and chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-8-sulfonic acid is a heterocyclic organic compound of significant interest in the pharmaceutical and chemical industries, serving as a key intermediate in the synthesis of various dyes and therapeutic agents, including antimalarials.[1][2][3] Its utility is fundamentally governed by its physicochemical properties, particularly its acid-base behavior in aqueous solutions. Understanding the pKa values and the corresponding pH-dependent ionization states is critical for controlling reaction pathways, predicting solubility, modeling pharmacokinetic properties (ADME), and developing robust analytical methods. This guide provides a detailed examination of the acid-base equilibria of quinoline-8-sulfonic acid, offers field-proven protocols for the experimental determination of its pKa values, and explains the causality behind these chemical characteristics.

Molecular Structure and Ionizable Centers

Quinoline-8-sulfonic acid (CAS: 85-48-3) possesses a bicyclic aromatic structure composed of a benzene ring fused to a pyridine ring.[1] A sulfonic acid moiety (-SO₃H) is attached at the C-8 position of the quinoline nucleus. The molecule has two primary ionizable functional groups that dictate its behavior across the pH spectrum:

  • The Sulfonic Acid Group (-SO₃H): This is a strongly acidic group. Aryl sulfonic acids are known to be strong acids, readily donating their proton in aqueous media.[4]

  • The Quinoline Nitrogen (N-1): The nitrogen atom within the pyridine ring is weakly basic, capable of accepting a proton to form a quinolinium cation.

The interplay between the deprotonation of the sulfonic acid and the protonation of the quinoline nitrogen results in a molecule that can exist in cationic, zwitterionic, and anionic forms depending on the ambient pH.

Acid Dissociation Constants (pKa)

The pKa value is the pH at which a specific ionizable group is 50% protonated and 50% deprotonated.[5] For a polyprotic molecule like quinoline-8-sulfonic acid, there are distinct pKa values for each ionization step.

Ionizable GrouppKa Value (pKa₁)Description & Causality
Sulfonic Acid (-SO₃H) ~ -1.8 (Predicted)[1]The sulfonic acid group is a very strong acid. Its predicted pKa is extremely low, indicating that it will be fully deprotonated to the sulfonate anion (-SO₃⁻) in virtually all standard aqueous conditions (pH > 0). This strong acidity is due to the high stability of the resulting sulfonate conjugate base, which is resonance-stabilized.
Quinolinium Ion (-NH⁺-) < 4.9 (Estimated)This value (pKa₂) represents the dissociation of the proton from the quinoline nitrogen (the conjugate acid). The pKa of the unsubstituted quinolinium ion is approximately 4.9.[6][7][8] The presence of the strongly electron-withdrawing sulfonate group (-SO₃⁻) at the C-8 position reduces the electron density on the quinoline ring system, thereby decreasing the basicity of the nitrogen atom. This inductive effect makes the quinolinium ion a stronger acid, resulting in a pKa value lower than that of the parent quinoline.

pH-Dependent Ionization States and Zwitterionic Nature

The distinct pKa values lead to three primary ionic species of quinoline-8-sulfonic acid in solution. The molecule's ability to form a zwitterion—a neutral molecule with both positive and negative charges—is a key feature of its chemistry.

  • At pH < pKa₁ (e.g., pH < 0): In extremely acidic conditions, both the sulfonic acid group and the quinoline nitrogen are protonated. The molecule carries a net positive charge and exists as a cation .

  • At pKa₁ < pH < pKa₂ (e.g., pH 1 to 4): In this range, the highly acidic sulfonic acid group is deprotonated (-SO₃⁻), while the quinoline nitrogen remains protonated (-NH⁺-). The molecule is electrically neutral overall but contains localized positive and negative charges. This is the zwitterionic form.

  • At pH > pKa₂ (e.g., pH > 5): In neutral to alkaline conditions, the quinoline nitrogen is deprotonated (neutral), and the sulfonic acid group remains deprotonated (-SO₃⁻). The molecule carries a net negative charge and exists as an anion .

The following diagram illustrates the pH-dependent equilibrium.

G Cationic Cationic Form (Net Charge: +1) Zwitterion Zwitterionic Form (Net Charge: 0) Cationic->Zwitterion pH > pKa₁ (-H⁺ from -SO₃H) Zwitterion->Cationic pH < pKa₁ (+H⁺ to -SO₃⁻) Anionic Anionic Form (Net Charge: -1) Zwitterion->Anionic pH > pKa₂ (-H⁺ from -NH⁺-) Anionic->Zwitterion pH < pKa₂ (+H⁺ to N)

pH-dependent ionization equilibrium of quinoline-8-sulfonic acid.

Experimental Determination of pKa₂ (Quinolinium Ion)

Since pKa₁ is in a highly acidic, non-physiological range, the experimental focus is typically on determining pKa₂, which governs the transition from the zwitterionic to the anionic state. This value is critical for understanding the molecule's behavior in biological systems and near-neutral chemical reactions. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.[8]

Method A: Potentiometric Titration

This classic method involves monitoring pH changes as a titrant of known concentration is added to the analyte solution.[8] It is a robust technique that directly measures the proton activity.

Protocol Rationale: The protocol is designed to accurately measure the pH change corresponding to the deprotonation of the quinolinium nitrogen. Starting from an acidic solution ensures the nitrogen is fully protonated (zwitterionic form). Titrating with a strong base systematically removes this proton. The use of KCl maintains a constant ionic strength, which is crucial because ionic activity can influence pKa measurements. Purging with nitrogen prevents dissolved CO₂ from forming carbonic acid, which would interfere with the titration of a weak acid.

Detailed Experimental Protocol:

  • Apparatus Setup:

    • Calibrated pH meter with a glass combination electrode (accuracy ±0.01 pH units).

    • 25 mL or 50 mL temperature-controlled titration vessel.

    • Calibrated 10 mL micro-buret (accuracy ±0.02 mL).

    • Magnetic stirrer and stir bar.

    • Nitrogen gas inlet.

  • Reagent Preparation:

    • Analyte Solution: Prepare a ~5 mM solution of quinoline-8-sulfonic acid hydrate in deionized, CO₂-free water. For a 25 mL titration, this requires dissolving ~29.3 mg of the hydrate (M.W. 227.24 g/mol ) in the final volume.

    • Ionic Strength Adjuster: Prepare a 1.0 M KCl solution. Add the requisite volume to the analyte solution to achieve a final ionic strength of 0.15 M.

    • Titrant: Prepare and standardize a 0.1 M NaOH solution.

    • Acidulant: Prepare a 0.1 M HCl solution.

  • Titration Procedure:

    • Calibrate the pH electrode using standard buffers (e.g., pH 4.01, 7.00, 10.01) at the experimental temperature (e.g., 25 °C).

    • Place 25.0 mL of the analyte solution with KCl into the titration vessel.

    • Use 0.1 M HCl to adjust the initial pH of the solution to ~2.5-3.0. This ensures the quinoline nitrogen is fully protonated.

    • Begin gently stirring and purge the solution with a slow stream of nitrogen for 10-15 minutes to remove dissolved CO₂. Maintain a nitrogen blanket over the solution throughout the titration.

    • Allow the pH reading to stabilize and record the initial pH and volume.

    • Add the 0.1 M NaOH titrant in small increments (e.g., 0.05-0.10 mL). After each addition, wait for the pH reading to stabilize completely (drift < 0.01 pH/min) before recording the pH and total volume added.

    • Reduce the increment size in the region of rapid pH change (the equivalence point).

    • Continue the titration until the pH reaches ~11.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point volume (Vₑ). This can be done precisely by finding the peak of the first derivative plot (ΔpH/ΔV vs. V) or the zero-crossing of the second derivative plot (Δ²pH/ΔV² vs. V).

    • The pKa is the pH value on the titration curve corresponding to the half-equivalence point volume (Vₑ/2).[5]

Method B: UV-Vis Spectrophotometry

This method leverages the difference in the ultraviolet absorption spectra between the protonated (zwitterionic) and deprotonated (anionic) forms of the molecule. It is particularly useful for low-solubility compounds or when only small sample quantities are available.

Protocol Rationale: The Beer-Lambert law states that absorbance is proportional to concentration. As the pH changes, the relative concentrations of the zwitterionic and anionic species change, leading to a predictable change in the total absorbance at a given wavelength. By preparing solutions across a range of pH values, one can map this transition and find the pH at which the two species are in equal concentration, which is the pKa.

Detailed Experimental Protocol:

  • Apparatus Setup:

    • Calibrated dual-beam UV-Vis spectrophotometer.

    • Matched quartz cuvettes (1 cm path length).

    • Calibrated pH meter.

  • Reagent Preparation:

    • Analyte Stock Solution: Prepare a ~0.5 mM stock solution of quinoline-8-sulfonic acid hydrate in deionized water.

    • Buffer Solutions: Prepare a series of buffer solutions (e.g., citrate, phosphate, borate) with constant ionic strength (0.15 M using KCl) covering a pH range from approximately 3.0 to 7.0, in ~0.2-0.5 pH unit increments.

  • Measurement Procedure:

    • Determine the optimal wavelength for analysis. To do this:

      • Prepare two samples: one highly acidic (pH ~2, all zwitterion) and one slightly alkaline (pH ~7, all anion) by diluting the stock solution into the appropriate buffers.

      • Scan the absorbance of both samples from ~200 to 400 nm.

      • Identify a wavelength (λₘₐₓ) where the difference in absorbance between the two forms is maximal.

    • Prepare a series of 12-15 samples for analysis by diluting an identical aliquot of the analyte stock solution into each of the prepared buffer solutions. Ensure the final analyte concentration is the same in all samples.

    • Measure and record the exact final pH of each prepared sample.

    • Measure the absorbance of each sample at the predetermined λₘₐₓ, using the corresponding buffer solution (without the analyte) as the blank.

  • Data Analysis:

    • Plot absorbance (y-axis) versus pH (x-axis). The data should form a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve.

    • Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation for spectrophotometry: pKa = pH + log[(A - Aₐ)/(A_z - A)] where A is the absorbance at a given pH, Aₐ is the absorbance of the pure anionic form (at high pH), and A_z is the absorbance of the pure zwitterionic form (at low pH). A plot of log[(A - Aₐ)/(A_z - A)] vs. pH will yield a straight line with an x-intercept equal to the pKa.

G cluster_prep Preparation cluster_pot Potentiometry cluster_spec Spectrophotometry Prep Prepare Analyte Solution & Reagents Cal_pH Calibrate pH Meter Prep->Cal_pH Prep_Buffers Prepare pH Buffers Prep->Prep_Buffers Titrate Titrate with NaOH, Record pH vs. Volume Cal_pH->Titrate Plot_T Plot & Analyze Curve (Derivative Method) Titrate->Plot_T Result Determine pKa₂ Plot_T->Result Scan_UV Scan Spectra to Find λmax Prep_Buffers->Scan_UV Measure_Abs Measure Absorbance in each Buffer Scan_UV->Measure_Abs Plot_S Plot Absorbance vs. pH Measure_Abs->Plot_S Plot_S->Result

General experimental workflow for pKa₂ determination.

Conclusion

Quinoline-8-sulfonic acid is a diprotic molecule characterized by a strongly acidic sulfonic acid group (pKa₁ ≈ -1.8) and a weakly acidic quinolinium group (pKa₂ < 4.9). This disparity in acidity means that over a significant and physiologically relevant pH range, the molecule exists as a zwitterion. A thorough understanding of these pKa values and the resulting pH-dependent speciation is indispensable for professionals in drug discovery, process chemistry, and analytical science. The application of systematic experimental methodologies, such as potentiometric titration or UV-Vis spectrophotometry, provides the reliable, quantitative data required to predict and control the behavior of this versatile chemical intermediate.

References

  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7047, Quinoline. Retrieved from [Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53–71.
  • The Chemical Properties and Synthesis Applications of Quinoline-8-Sulfonic Acid. (n.d.). XINGRUI INDUSTRY CO., LIMITED. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid dissociation constant. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • El-Kassem, L. T. A., & El-Sayed, L. Y. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Future Journal of Pharmaceutical Sciences, 9(1), 32.
  • Massachusetts Institute of Technology. (n.d.). Experiment #5: Potentiometric Titration. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid dissociation constant. Retrieved from [Link]

  • LookChem. (n.d.). Quinoline-8-sulfonic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66561, 8-Quinolinesulfonic acid. Retrieved from [Link]

  • mVOC 4.0. (n.d.). Quinoline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1999). Toxicological Review of Quinoline (CAS No. 91-22-5). Retrieved from [Link]

  • PubChemLite. (n.d.). 8-quinolinesulfonic acid (C9H7NO3S). Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure and X-ray Powder Diffraction of Quinoline-8-Sulfonic Acid Hydrate

Executive Summary Quinoline-8-sulfonic acid is a key heterocyclic organic compound utilized as a versatile intermediate in pharmaceutical and fine chemical synthesis.[1] Its solid-state properties, particularly its cryst...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoline-8-sulfonic acid is a key heterocyclic organic compound utilized as a versatile intermediate in pharmaceutical and fine chemical synthesis.[1] Its solid-state properties, particularly its crystalline form, are critical determinants of its stability, solubility, and handling characteristics. This guide provides a comprehensive technical overview of the structural analysis of quinoline-8-sulfonic acid hydrate. We delve into the foundational principles of X-ray crystallography, explore the anticipated structural features of this molecule—with a focus on its extensive hydrogen-bonding networks—and provide a field-proven, step-by-step protocol for its characterization using X-ray Powder Diffraction (XRPD). This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of solid-state characterization for molecular compounds.

Introduction: The Significance of Quinoline-8-Sulfonic Acid

Quinoline-8-sulfonic acid (CAS No: 85-48-3) is a derivative of quinoline, a structural motif present in numerous biologically active compounds.[1] The molecule's architecture, featuring a quinoline ring system functionalized with a sulfonic acid group at the 8-position, confers unique chemical properties. The sulfonic acid moiety (-SO₃H) is strongly acidic and highly polar, significantly influencing the molecule's intermolecular interactions and its propensity to form crystalline hydrates.[1][2]

In the solid state, such molecules often exist as zwitterions, where the acidic proton from the sulfonic group migrates to the basic nitrogen atom of the quinoline ring.[3] This internal salt formation, combined with the presence of water molecules in a hydrate, leads to complex and robust hydrogen-bonding networks that dictate the crystal packing and, consequently, the material's macroscopic properties. Understanding this crystalline structure is paramount for applications in drug development, where polymorphism and hydration state can impact bioavailability, stability, and manufacturability.[4]

Fundamentals of Solid-State Analysis: X-ray Diffraction

X-ray Powder Diffraction (XRPD) is an indispensable, non-destructive analytical technique for the characterization of crystalline materials.[5] The method relies on the principle of Bragg's Law, which describes the coherent scattering of X-rays by the ordered planes of atoms within a crystal lattice.

Bragg's Law: nλ = 2d sin(θ)

Where:

  • n is an integer

  • λ is the wavelength of the X-rays

  • d is the interplanar spacing of the crystal lattice

  • θ is the angle of incidence of the X-ray beam

When a monochromatic X-ray beam is directed at a powdered, crystalline sample, the randomly oriented crystallites will produce a diffraction pattern at specific angles (2θ). This pattern is a unique "fingerprint" of the crystalline phase, revealing information about its identity, purity, and crystallinity.[4] For hydrated compounds, XRPD is exceptionally powerful, as the inclusion of water molecules into the crystal lattice alters the unit cell dimensions, resulting in a distinctly different diffraction pattern compared to the anhydrous form.[6]

Crystal Structure Analysis of Quinoline-8-Sulfonic Acid Hydrate

While a definitive single-crystal structure of quinoline-8-sulfonic acid monohydrate is not widely published, its structural characteristics can be expertly inferred from closely related compounds and the fundamental principles of chemical bonding.

Molecular Conformation and Zwitterionic State

Based on analogous structures, such as 8-hydroxy-7-nitroquinoline-5-sulfonic acid monohydrate, the molecule is expected to be zwitterionic in its crystalline hydrate form.[3] The proton from the sulfonic acid group is transferred to the quinoline nitrogen, creating a quinolinium cation and a sulfonate anion. This charge separation is a dominant factor in the crystal packing.

The Central Role of Hydrogen Bonding

The crystal lattice of a sulfonic acid hydrate is stabilized by a hierarchy of hydrogen bonds.[2][7] For quinoline-8-sulfonic acid hydrate, the primary hydrogen bond donors and acceptors are:

  • Donors: The protonated quinolinium nitrogen (N-H) and the water molecule(s) (O-H).

  • Acceptors: The three oxygen atoms of the sulfonate group (S-O⁻) and the oxygen atom of the water molecule.

This arrangement facilitates the formation of a three-dimensional network. Water molecules act as crucial bridges, linking sulfonate groups to each other and to the quinolinium cations, creating a stable, layered, or channeled supramolecular architecture.[7][8]

Representative Crystallographic Data

To provide context, the following table summarizes typical crystallographic parameters one might expect for an aromatic sulfonic acid monohydrate, based on published data for similar compounds.

ParameterRepresentative ValueSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic shape of the unit cell.
Space GroupP2₁/c or PbcaDefines the symmetry elements within the unit cell.
a, b, c (Å)a ≈ 8-12 Å, b ≈ 6-10 Å, c ≈ 15-20 ÅThe dimensions of the unit cell. These will change significantly between anhydrous and hydrated forms.[6]
β (°)≈ 90-105° (for Monoclinic)The angle between the a and c axes in a monoclinic system.
Volume (ų)≈ 1000-1500 ųThe volume of the unit cell.
Z (Formula units/cell)4The number of molecules contained within one unit cell.
Calculated Density (g/cm³)≈ 1.5 - 1.7 g/cm³A physical property derived from the molecular weight and unit cell volume.

Technical Protocol: XRPD Analysis of a Crystalline Hydrate

This section provides a robust, self-validating protocol for the characterization of quinoline-8-sulfonic acid hydrate using XRPD.

Experimental Workflow Diagram

XRPD_Workflow cluster_prep Part 1: Sample & Instrument Preparation cluster_acq Part 2: Data Acquisition cluster_analysis Part 3: Data Analysis & Interpretation Sample 1. Obtain Bulk Sample Grind 2. Gently Grind Sample (Reduces preferred orientation) Sample->Grind Improves particle statistics Mount 3. Mount Powder on Zero-Background Holder (Ensures sample flatness) Grind->Mount Creates smooth surface Params 5. Set Instrument Parameters (e.g., Cu Kα, 40kV, 40mA) Mount->Params Instrument 4. Instrument Calibration (Verify with Si or LaB6 standard) Scan 6. Perform 2θ Scan (e.g., 5-40°, 0.02° step, 1s/step) Params->Scan RawData 7. Obtain Raw Diffractogram Scan->RawData Process 8. Process Data (Background subtraction, peak search) RawData->Process Fingerprint 9. Fingerprint Analysis (Compare to reference patterns/database) Process->Fingerprint Identify peaks (d-spacing, intensity) Report 10. Final Report (Phase ID, Purity Assessment) Fingerprint->Report

XRPD analysis workflow from sample preparation to final report.
Step-by-Step Methodology

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical for acquiring high-quality, reproducible data. The goal is to present a flat sample surface with randomly oriented crystallites to the X-ray beam.

  • Protocol:

    • Place a small amount (~100-200 mg) of the quinoline-8-sulfonic acid hydrate into an agate mortar.

    • Gently grind the sample with a pestle for 30-60 seconds. Causality Note: Overly aggressive grinding can induce amorphization or phase transitions. The goal is to break up large agglomerates, not to destroy crystallinity.

    • Carefully pack the powder into a zero-background sample holder (e.g., a silicon wafer). Press gently with a glass slide to ensure the powder is dense and the surface is perfectly flush with the holder's rim. Causality Note: A non-flat surface causes significant peak position errors at low 2θ angles.

2. Instrument Calibration & Setup:

  • Rationale: To ensure the trustworthiness of the data, the instrument's angular accuracy must be verified.

  • Protocol:

    • Prior to running the sample, analyze a certified reference material (e.g., NIST SRM 640f Silicon powder).

    • Verify that the observed peak positions match the certified values within an acceptable tolerance (typically ±0.05° 2θ). This is a self-validating step.

    • Set the instrument parameters for data acquisition. Typical parameters are provided in the table below.

3. Data Acquisition Parameters (Typical)

ParameterSettingRationale
X-ray SourceCu Kα (λ = 1.5406 Å)Most common source for laboratory diffractometers.
Tube Voltage/Current40 kV / 40 mAProvides sufficient X-ray flux for organic materials.
Scan Range (2θ)5° to 40°Captures the most information-rich region for organic compounds.
Step Size (2θ)0.02°Sufficient resolution to accurately define peak shapes and positions.
Scan Speed/Dwell Time1 second per stepA balance between signal-to-noise ratio and total experiment time.
OpticsBragg-Brentano geometry with Ni Kβ filterStandard configuration for focusing the beam and removing unwanted radiation.

4. Data Analysis and Interpretation:

  • Rationale: The raw data must be processed to extract meaningful information.

  • Protocol:

    • Background Subtraction: Use the analysis software to model and subtract the amorphous background signal.

    • Peak Identification: Perform a peak search to identify the angular position (2θ) and intensity of all diffraction peaks.

    • Phase Identification: The resulting peak list (d-spacing and intensity) is the material's fingerprint.

      • Compare this fingerprint against a database (e.g., the Powder Diffraction File™) to confirm the identity.

      • Crucially, compare the pattern to that of the known anhydrous form. The presence of unique peaks and shifts in existing peaks confirms the hydrated state.[6]

    • Purity Assessment: The absence of peaks from starting materials or other crystalline phases indicates the sample is phase-pure.

Applications in Pharmaceutical and Materials Science

A thorough understanding and routine application of XRPD for compounds like quinoline-8-sulfonic acid hydrate are critical for:

  • Quality Control: Ensuring batch-to-batch consistency of the crystalline form in a manufacturing environment.

  • Polymorph and Solvate Screening: Identifying and characterizing different crystalline forms (polymorphs, hydrates, solvates), each of which may have different physical properties.[4]

  • Stability Studies: Monitoring for changes in the crystalline form upon exposure to heat, humidity, or mechanical stress. Dehydration or phase transitions can be readily detected by changes in the XRPD pattern.[6]

  • Intellectual Property: Defining and protecting novel crystalline forms of active pharmaceutical ingredients (APIs).

Conclusion

Quinoline-8-sulfonic acid hydrate is a crystalline solid whose structure is dominated by a robust network of hydrogen bonds, likely involving a zwitterionic molecular form. While detailed single-crystal data requires further investigation, X-ray Powder Diffraction serves as a powerful, accessible, and definitive technique for its solid-state characterization. The protocol detailed herein provides a reliable framework for researchers to confirm the identity, purity, and hydration state of this important chemical intermediate, ensuring material consistency and quality from the research bench to industrial application.

References

  • ResearchGate. (n.d.). The hierarchy of hydrogen bonds in sulfanilic acid dihydrate.

  • Kjällman, T., & Olovsson, I. (1972). Hydrogen Bond Studies. XXXVII. The Crystal Structure of Sulfuric Acid Dihydrate (H3O+)2SO42−. The Journal of Chemical Physics, 56(11), 5448-5454.

  • Balasubramanian, T. P., & Muthiah, P. T. (1996). 8-Hydroxy-7-nitroquinoline-5-sulfonic Acid Monohydrate. Acta Crystallographica Section C: Crystal Structure Communications, 52(4), 1017-1019.

  • LookChem. (n.d.). The Chemical Properties and Synthesis Applications of Quinoline-8-Sulfonic Acid.

  • ResearchGate. (n.d.). (a) Sulfonic acid topology that can form hydrogen bonds. (b) The...

  • Google Patents. (2016). CN105622502A - Synthesis method of 8-hydroxyquinoline.

  • Eureka by PatSnap. (2018). Preparation method of 8-hydroxyquinoline.

  • Google Patents. (1949). US2489530A - Method of making 8-hydroxy quinoline.

  • Marciniec, K., et al. (2012). Quinoline-8-sulfonamide. ResearchGate.

  • Sadykova, I. F., et al. (2020). The Effect of Intramolecular Hydrogen Bond Type on the Gas-Phase Deprotonation of ortho-Substituted Benzenesulfonic Acids. A Density Functional Theory Study. PMC.

  • Adsmond, D. A., & Grant, D. J. (2001). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences, 90(12), 2058-2077.

  • ResearchGate. (n.d.). (a) Powder X-ray diffraction pattern of the SA material. (b) Microstrain analysis of SA.

  • National Center for Biotechnology Information. (n.d.). Quinoline-8-sulfonic acid hydrate. PubChem Compound Database.

  • Rigaku. (n.d.). How to evaluate solid pharmaceutical drugs (3): Confirming hydrates.

  • National Center for Biotechnology Information. (n.d.). Quinoline-8-sulfonate. PubChem Compound Database.

  • International Union of Crystallography. (2023). Crystal structure of the 1:1 co-crystal 4-(dimethylamino)pyridin-1-ium 8-hydroxyquinoline-5-sulfonate–N,N-dimethylpyridin-4-amine. IUCr Journals.

  • ResearchGate. (n.d.). Structure of 8‐hydroxyquinoline 1, 8‐hydroxy‐5‐quinolinesulfonic acid...

  • PubChemLite. (n.d.). 8-quinolinesulfonic acid (C9H7NO3S).

  • Suzhou Highfine Biotech. (n.d.). Quinoline-8-sulfonic acid.

  • Sigma-Aldrich. (n.d.). 8-Hydroxy-5-quinolinesulfonic acid 98 207386-92-3.

  • MilliporeSigma. (n.d.). 8-Hydroxyquinoline-5-sulfonic acid monohydrate CAS 283158-18-9 | 814436.

  • The Japanese Pharmacopoeia. (n.d.). X-Ray Powder Diffraction Method / General Tests - 112.

  • National Center for Biotechnology Information. (n.d.). 8-Hydroxyquinoline-5-sulfonic acid. PubChem Compound Database.

  • AZoM. (2024). Taking Pharmaceutical Drug Discovery to New Heights with High-Throughput Powder X-Ray Diffraction.

  • Tokyo Chemical Industry Co., Ltd. (n.d.). 8-Hydroxyquinoline-5-sulfonic Acid | 283158-18-9.

  • Fortes, A. D., et al. (2006). Neutron powder diffraction studies of sulfuric acid hydrates. I. The structure of sulfuric acid hemitriskaidekahydrate D2SO4∙612D2O. The Journal of Chemical Physics, 125(14), 144506.

  • NIST. (n.d.). 8-Hydroxyquinoline-5-sulfonic acid. NIST Chemistry WebBook.

Sources

Exploratory

Comprehensive 1H and 13C NMR Shift Assignments and Structural Elucidation of Quinoline-8-Sulfonic Acid Hydrate

Executive Summary Quinoline-8-sulfonic acid (Q8SA) hydrate is a foundational scaffold in the synthesis of [1], fluorescent chemosensors, and transition-metal chelating agents. Despite its ubiquity, the zwitterionic equil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoline-8-sulfonic acid (Q8SA) hydrate is a foundational scaffold in the synthesis of [1], fluorescent chemosensors, and transition-metal chelating agents. Despite its ubiquity, the zwitterionic equilibrium of the molecule and the presence of the hydrate water can introduce significant complexity into nuclear magnetic resonance (NMR) interpretations. This technical whitepaper provides a definitive, self-validating guide to the 1 H and 13 C NMR shift assignments of Q8SA hydrate, emphasizing the mechanistic causality behind experimental parameters and spectral behaviors.

Part 1: Rationale and Experimental Protocol

Causality in Solvent Selection

The selection of the deuterated solvent is the most critical variable in the NMR analysis of Q8SA hydrate. While D 2​ O is a viable solvent for highly polar salts, it actively masks the hydrate's water molecules due to rapid deuterium exchange and obscures the acidic sulfonic proton. Dimethyl sulfoxide-d 6​ (DMSO-d 6​ ) is the optimal choice. Its strong hydrogen-bond accepting nature stabilizes the zwitterionic form (quinolinium-8-sulfonate) and retards proton exchange, allowing for the observation of the hydrate water peak distinct from the bulk solvent.

Step-by-Step Experimental Methodology

To ensure reproducibility and high spectral resolution, the following self-validating protocol must be strictly adhered to:

  • Sample Preparation : Weigh 15–20 mg of high-purity quinoline-8-sulfonic acid hydrate.

  • Dissolution : Dissolve the sample in 0.6 mL of anhydrous DMSO-d 6​ (99.9% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal chemical shift reference ( δ 0.00 ppm).

  • Degassing : Sonicate the NMR tube for 5 minutes to expel dissolved paramagnetic oxygen. Oxygen accelerates spin-lattice relaxation ( T1​ ), which can broaden spectral lines and degrade resolution.

  • Instrument Calibration : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO-d 6​ and perform rigorous 3D shimming to achieve a line width at half-height ( ν1/2​ ) of < 0.5 Hz for the TMS peak.

  • 1D Acquisition :

    • 1 H NMR : Acquire 16–32 scans with a 30° flip angle, a 1-second relaxation delay ( d1​ ), and an acquisition time of 3 seconds.

    • 13 C NMR : Acquire 1024–2048 scans utilizing a power-gated broadband proton decoupling sequence (e.g., WALTZ-16) to prevent Nuclear Overhauser Effect (NOE)-induced integration skewing, with a d1​ of 2 seconds.

  • 2D Correlation : Run gradient-selected COSY, HSQC, and HMBC sequences to establish the self-validating correlation network.

NMR_Workflow A Q8SA Hydrate Sample Preparation B Solvent Selection (DMSO-d6) A->B Dissolution & Degas C 1D Acquisition (1H & 13C NMR) B->C Lock & Shim D 2D Correlation (COSY, HSQC, HMBC) C->D Spin System ID E Data Processing & Shift Assignment D->E Cross-Peak Analysis F Self-Validating Structural Elucidation E->F Final Verification

Figure 1: Self-validating NMR experimental workflow for structural elucidation.

Part 2: 1H NMR Shift Assignments and Mechanistic Causality

The 1 H NMR spectrum of Q8SA in DMSO-d 6​ exhibits six distinct aromatic proton signals. The assignments are governed by the anisotropic deshielding of the quinoline nitrogen and the inductive (-I) electron-withdrawing effect of the sulfonate group at C-8, as supported by empirical data from [2].

Table 1: 1 H NMR Assignments for Q8SA Hydrate (400 MHz, DMSO-d 6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)Integration
H-2 9.03dd 3J = 4.3, 4J = 1.81H
H-4 8.44dd 3J = 8.4, 4J = 1.81H
H-7 8.27dd 3J = 8.7, 4J = 1.51H
H-5 8.05dd 3J = 8.2, 4J = 1.51H
H-6 7.61dd (pseudo-t) 3J = 8.7, 3J = 8.21H
H-3 7.60dd 3J = 8.4, 3J = 4.31H
H 2​ O ~3.33s (broad)-2H
SO 3​ H ~11.0 – 15.0s (very broad)-1H (Exchangeable)
Causality of Shifts
  • H-2 ( δ 9.03) : Experiences the most profound deshielding due to its direct proximity to the electronegative nitrogen atom and the magnetic anisotropy of the C=N double bond.

  • H-4 ( δ 8.44) & H-7 ( δ 8.27) : H-4 is deshielded by the resonance effect of the nitrogen (a para-like relationship). H-7 is strongly deshielded by the adjacent bulky, electron-withdrawing sulfonic acid group at C-8.

  • Hydrate Water : The water of hydration appears as a broad singlet near δ 3.33 ppm in DMSO-d 6​ . It is critical to note that this peak often overlaps with the residual HDO peak of the solvent, but its integration will be proportionally larger depending on the exact hydration state.

Part 3: 13C NMR Shift Assignments

The 13 C NMR spectrum yields nine distinct carbon resonances. The assignments of the quaternary carbons (C-8, C-8a, C-4a) are traditionally challenging but can be deduced through substituent effects and confirmed via 2D NMR [2, 3].

Table 2: 13 C NMR Assignments for Q8SA Hydrate (100 MHz, DMSO-d 6​ )
PositionChemical Shift ( δ , ppm)Carbon TypeMechanistic Note
C-2 150.9CHHighly deshielded by adjacent N atom.
C-8a 143.5CqBridgehead carbon, deshielded by N atom.
C-8 142.5CqIpso carbon; shifted downfield by ~13 ppm due to -SO 3​ H.
C-4 136.8CHPara-resonance deshielding from N atom.
C-7 130.4CHOrtho to sulfonate group.
C-5 128.6CHPara to sulfonate group.
C-4a 128.4CqBridgehead carbon.
C-6 125.4CHMeta to sulfonate group.
C-3 121.1CHLeast deshielded position on the heterocyclic ring.

Part 4: Self-Validating 2D NMR System

To ensure absolute trustworthiness in structural elucidation, a self-validating system using 2D NMR is mandatory. 1D assignments serve as hypotheses; 2D correlations provide the definitive proof.

  • COSY (Correlation Spectroscopy) : Validates the 3J H-H coupling networks. H-2 couples exclusively to H-3; H-3 couples to both H-2 and H-4. On the carbocyclic ring, H-6 acts as the central node, coupling to both H-5 and H-7.

  • HSQC (Heteronuclear Single Quantum Coherence) : Directly maps the protons in Table 1 to the protonated carbons in Table 2, eliminating ambiguity between overlapping signals (e.g., H-6 and H-3).

  • HMBC (Heteronuclear Multiple Bond Correlation) : The ultimate validator for quaternary carbons. H-2 and H-7 will show strong 3J correlations to C-8a, unambiguously locking the position of the bridgehead carbon.

HMBC_Logic H2 H-2 C4 C-4 (136.8) H2->C4 3J (HMBC) C8a C-8a (143.5) H2->C8a 3J (HMBC) H4 H-4 H4->C8a 3J (HMBC) C5 C-5 (128.6) H4->C5 3J (HMBC) H7 H-7 H7->C8a 3J (HMBC) H7->C5 3J (HMBC)

Figure 2: Key 3J HMBC correlations utilized to unambiguously assign quaternary carbons.

References

  • ACS Publications. "Structure-Based Design of Novel Potent Nonpeptide Thrombin Inhibitors". Journal of Medicinal Chemistry.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66561, 8-Quinolinesulfonic acid". PubChem.[Link]

Foundational

A Technical Guide to the Chelation of Transition Metals by Quinoline-8-Sulfonic Acid Hydrate

Abstract: This technical guide provides a comprehensive examination of the mechanism by which quinoline-8-sulfonic acid hydrate acts as a chelating agent for transition metal ions. It delves into the fundamental principl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive examination of the mechanism by which quinoline-8-sulfonic acid hydrate acts as a chelating agent for transition metal ions. It delves into the fundamental principles of coordination chemistry, the structural and electronic factors governing the chelation process, and the influence of experimental conditions. Detailed protocols for the characterization of these metal complexes using common analytical techniques are provided, along with insights into the applications of this chemistry in research and development.

Introduction: The Versatile Role of Quinoline Derivatives in Coordination Chemistry

Quinoline and its derivatives are a significant class of heterocyclic compounds that have found extensive applications in medicinal chemistry and materials science.[1][2][3][4][5] Their rigid bicyclic structure and the presence of a nitrogen heteroatom make them excellent scaffolds for the design of ligands capable of coordinating with metal ions. Quinoline-8-sulfonic acid, in particular, has been a subject of interest due to its ability to form stable chelate complexes with a variety of transition metals.[6] This guide will focus on the hydrate form of this compound, C₉H₇NO₃S·H₂O.[7]

The chelating ability of quinoline-8-sulfonic acid stems from the presence of two key donor atoms: the nitrogen atom of the quinoline ring and an oxygen atom from the sulfonic acid group. This arrangement allows the molecule to act as a bidentate ligand, forming a stable five-membered ring upon coordination with a metal ion. The resulting metal complexes often exhibit unique spectroscopic and electrochemical properties, making them valuable in various fields, including analytical chemistry and drug development.[1][2]

The Core Mechanism of Chelation

Chelation is a specific type of bonding involving the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal atom. The resulting structure is a heterocyclic ring containing the metal ion. The stability of these chelate complexes is significantly higher than that of complexes formed with monodentate ligands, an observation known as the "chelate effect."

For quinoline-8-sulfonic acid, the chelation process with a transition metal ion (Mⁿ⁺) can be represented as follows:

Mⁿ⁺ + 2 (C₉H₇NO₃S) → [M(C₉H₆NO₃S)₂]ⁿ⁻² + 2H⁺

The key features of this interaction are:

  • Donor Atoms: The lone pair of electrons on the quinoline nitrogen and the negatively charged oxygen of the deprotonated sulfonic acid group act as the electron donors.

  • Chelate Ring Formation: The simultaneous coordination of both the nitrogen and oxygen atoms to the metal center results in the formation of a thermodynamically stable five-membered ring.

  • Influence of pH: The sulfonic acid group is acidic and will deprotonate in solution. The availability of the sulfonate oxygen for coordination is therefore pH-dependent. The chelation process is typically favored in less acidic conditions where the sulfonic acid group is deprotonated.[8]

Figure 2: Workflow for spectrophotometric titration.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes. [9][10][11][12][13]It involves monitoring the change in the potential of an ion-selective electrode as a solution of the ligand is titrated with a metal ion solution, or vice versa. The data from the titration curve can be used to calculate the formation constants of the complexes.

Experimental Protocol: Potentiometric Titration

  • Electrode Calibration: Calibrate a pH meter or an ion-selective electrode system. [10]2. Sample Preparation: Place a known volume of the ligand solution in a beaker with a magnetic stir bar. [10]3. Titration: Titrate the ligand solution with a standard solution of the metal salt, recording the potential or pH at regular intervals.

  • Data Analysis: Plot the potential or pH versus the volume of titrant added. The inflection points in the curve correspond to the stoichiometry of the complex formation, and the data can be used to calculate the stability constants. [11]

X-ray Crystallography

For solid-state characterization, single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of the metal complex. This includes bond lengths, bond angles, and the coordination geometry around the metal center, confirming the bidentate chelation by quinoline-8-sulfonic acid. [14]

Applications in Drug Development and Research

The ability of quinoline derivatives to chelate transition metals is of significant interest in drug development. Many biological processes are metal-dependent, and dysregulation of metal ion homeostasis is implicated in several diseases. Quinoline-based chelators can be designed to selectively bind to specific metal ions, potentially acting as therapeutic agents. [2][3][4]For instance, they are being investigated for their potential in treating neurodegenerative diseases by modulating metal ion concentrations in the brain.

In research, these compounds serve as valuable tools. Their metal complexes can be used as catalysts, fluorescent probes for metal ion detection, and as building blocks for more complex supramolecular structures. [15][16]

Conclusion

Quinoline-8-sulfonic acid hydrate is a versatile bidentate ligand that forms stable chelate complexes with a wide range of transition metal ions. The chelation is driven by the coordination of the quinoline nitrogen and a sulfonate oxygen to the metal center, forming a stable five-membered ring. The stability and properties of these complexes are influenced by factors such as the nature of the metal ion, pH, and solvent. A combination of spectroscopic and potentiometric techniques can be used to thoroughly characterize these complexes in solution, while X-ray crystallography provides detailed structural information in the solid state. The rich coordination chemistry of quinoline-8-sulfonic acid and its derivatives continues to be an active area of research with potential applications in medicine and materials science.

References

  • Stability of Metal Complexes - SciSpace. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of metal(II)-8-quinolinsulfonamidato (sa-) complexes (M = Co, Ni, Cu, and Zn). Crystal structure of [Zn(sa)2(NH3)]NH3 complex. Carbonic anhydrase inhibitory properties. (1996). Journal of Inorganic Biochemistry, 62(1), 31-39. Retrieved from [Link]

  • Siggia, S., Eichlin, D. W., & Rheinhart, R. C. (1955). Potentiometric Titrations Involving Chelating Agents, Metal Ions, and Metal Chelates. Analytical Chemistry, 27(11), 1745-1749.
  • Quinoline-8-sulfonic acid hydrate. (n.d.). PubChem. Retrieved from [Link]

  • Some transition metal chelates of 8-hydroxyquinoline-5-sulfonamides as possible drugs. (1986). Journal of Inorganic Biochemistry, 28(1), 57-65.
  • A potentiometric study of metal chelates with tetraethylenepentaamineheptaacetic acid. (2026). ResearchGate. Retrieved from [Link]

  • Jha, C. S. (1996). Potentiometric Studies on Chelation of Cu(II), Ni(II), Co(II) and Fe(II) with o-Vanillinsemicarbazone. Asian Journal of Chemistry, 8(1), 38-41.
  • Prajapati, R. P., & Tiwari, D. R. (2026). Spectrophotometric study of complexes to determine the formulae and stability constant. Journal of Emerging Technologies and Innovative Research (JETIR), 13(2). Retrieved from [Link]

  • Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. (n.d.). IJSART.
  • Ashak, Ya. V., Bankovskij, Yu. A., & Deme, A. M. (1976). Stability constants for metal chelates of 5-sulfo-8-mercaptoquinoline and 2-methyl-5-sulfo-8-mercaptoquinoline. Zh. Anal. Khim., 31(5), 865-872. Retrieved from [Link]

  • Hakimi, et al. (n.d.). Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. Asian Journal of Chemistry.
  • Stability constants of lanthanide(III)
  • Four-Coordinate Monoboron Complexes with 8-Hydroxyquinolin-5-Sulfonate: Synthesis, Crystal Structures, Theoretical Studies, and Luminescence Properties. (2022). MDPI.
  • Thermodynamic Measurements: Potentiometry, UV/Vis Spectrometry and Calorimetry. (2023). Books.
  • Richard, C. F., Gustafson, R. L., & Martell, A. E. (n.d.). Stability of Metal Chelates of 8-Quinolinol-5-sulfonate 1.
  • Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. (n.d.). UCI Department of Chemistry.
  • SPECTROPHOTOMETRIC STUDY OF STABILITY CONSTANTS OF METAL COMPLEXES OF PROMETHAZINE AT DIFFERENT TEMPER
  • Experimental Study on a Metal-Chelating Agent Inhibiting Spontaneous Combustion of Coal. (2019).
  • Soroka, K., Vithanage, R. S., Phillips, D. A., Walker, B., & Dasgupta, P. K. (n.d.). Fluorescence properties of metal complexes of 8-hydroxyquinoline-5-sulfonic acid and chromatographic applications.
  • PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIV
  • QUINOLINE-8-SULFONIC ACID 85-48-3 wiki. (n.d.).
  • Quantitative and qualitative chelation measuring methods and materials. (n.d.).
  • Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. (2022). MDPI.
  • Synthesis, characterization and anti-microbial activity of tetazolium salt containing 8-hydroxy quinoline moiety in ligand and i. (n.d.). Der Pharma Chemica.
  • Study on the Methods of Separation and Detection of Chelates. (2019).
  • Tayim, et al. (n.d.). Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. Asian Journal of Chemistry.
  • 8-Hydroxy-5-quinolinesulfonic acid hydr
  • 8-Hydroxy-5-quinolinesulfonic acid hydr
  • DESIGN AND SYNTHESIS OF CHELATING COMPOUNDS AND SOLID-SUPPORTED CHELATORS FOR METAL DEPLETED SOLUTIONS. (2014). IRL @ UMSL.
  • 8-Quinolinesulfonic acid. (n.d.). PubChem.
  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • Bhowmick, A. C. (n.d.). "(Quinolin-8-yl)
  • The Photosencitized Reaction and Mechanism of 8-Hydroxy Quinoline-5-Sulphonic Acid using Methylene Blue (Mb) as Photosensitizer. (2014). TSI Journals.
  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. (n.d.). PMC.
  • The Chemistry and Applications of Quinoline: A Comprehensive Review. (2025).
  • Application of Quinoline Ring in Structural Modification of N
  • 8‐Aminoquinoline‐Assisted Synthesis and Crystal Structure Studies of Ferrocenyl Aryl Sulfones. (n.d.).
  • AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. (n.d.). Semantic Scholar.
  • Synthesis and Characterization of Novel Metal Chelates of 2-(8-Quinolinol-5-Yl) –Methyl Amino-5-(4-Bromo. (n.d.).
  • Stability constants of metal complexes and their applic
  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Note: Fluorometric Determination of Zinc and Cadmium Using Quinoline-8-Sulfonic Acid Hydrate

Executive Summary & Scientific Context The precise quantification of trace metals is a critical requirement in environmental monitoring, pharmaceutical formulation, and clinical diagnostics. Zinc (Zn²⁺) is an essential t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The precise quantification of trace metals is a critical requirement in environmental monitoring, pharmaceutical formulation, and clinical diagnostics. Zinc (Zn²⁺) is an essential trace element involved in numerous enzymatic processes, while Cadmium (Cd²⁺) is a highly toxic heavy metal requiring stringent regulatory oversight.

This application note details a highly sensitive, selective, and self-validating fluorometric protocol for the determination of Zn²⁺ and Cd²⁺ using quinoline-8-sulfonic acid hydrate (and its closely related derivatives, such as 8-hydroxyquinoline-5-sulfonic acid). By leveraging the Chelation-Enhanced Fluorescence (CHEF) effect, this methodology provides sub-microgram per liter detection limits, offering a robust alternative to atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) for routine laboratory analysis.

Mechanistic Causality: The CHEF Effect

To understand the experimental parameters, one must first understand the photophysics of the ligand. Free quinoline-8-sulfonic acid hydrate exhibits weak intrinsic fluorescence in aqueous solutions. This is primarily due to non-radiative decay pathways, such as photoinduced electron transfer (PET) from the lone pair of the quinoline nitrogen, and rotational relaxation of the molecule.

When Zn²⁺ or Cd²⁺ is introduced, the metal ion coordinates with the quinoline nitrogen and the adjacent oxygen/sulfur donor atoms. This chelation event locks the ligand into a rigid, coplanar conformation.

  • Causality: The rigidification suppresses non-radiative vibrational relaxation, while the coordination of the nitrogen lone pair blocks the PET quenching pathway. This results in a massive quantum yield increase—a phenomenon known as Chelation-Enhanced Fluorescence (CHEF) .

As established in early foundational work by and further optimized for chromatographic applications by , the resulting complexes emit strongly in the green spectrum (~520–530 nm) when excited by UV light (~360–365 nm).

CHEF_Mechanism L Free Ligand (Non-Fluorescent) C Ligand-Metal Complex (Rigid Structure) L->C Chelation M Metal Ion (Zn²⁺ or Cd²⁺) M->C F Enhanced Fluorescence (CHEF Effect) C->F UV Excitation

Logical mechanism of Chelation-Enhanced Fluorescence (CHEF) in metal-ligand complexes.

Experimental Design & Parameter Optimization

Every reagent added in this protocol serves a specific, scientifically grounded purpose.

A. Strict pH Control (Buffer Selection)
  • The Choice: MOPS (3-(N-morpholino)propanesulfonic acid) or Tris buffer adjusted to pH 7.5–8.5.

  • The Causality: The complexation is highly pH-dependent. If the pH drops below 6.0, the quinoline nitrogen becomes protonated, preventing metal coordination. If the pH exceeds 9.0, competitive formation of insoluble metal hydroxides (e.g., Zn(OH)₂) occurs, destroying the fluorescent complex.

B. Masking Agents for Selectivity
  • The Choice: Sodium thiosulfate (Na₂S₂O₃) and Ascorbic acid.

  • The Causality: Environmental and biological samples contain paramagnetic transition metals (e.g., Cu²⁺, Fe³⁺) that competitively bind the ligand and quench fluorescence via energy transfer. Ascorbic acid reduces Fe³⁺ to Fe²⁺ (which is less interfering), while thiosulfate acts as a specific masking agent for Cu²⁺ and Pb²⁺, forming stable, non-interfering complexes.

C. Surfactant Sensitization
  • The Choice: Addition of a non-ionic surfactant (e.g., Triton X-100) or a micellar agent.

  • The Causality: As noted by, incorporating the metal-ligand complex into a hydrophobic micellar core protects it from dynamic quenching by water molecules, further lowering the Limit of Detection (LOD).

Quantitative Data Summary
AnalyteOptimal pH RangeExcitation (λex)Emission (λem)Limit of Detection (LOD)Linear Dynamic Range
Zinc (Zn²⁺) 7.5 – 8.5365 nm520 nm0.5 µg/L2.0 – 60.0 µg/L
Cadmium (Cd²⁺) 7.0 – 8.0360 nm530 nm0.45 µg/L2.0 – 60.0 µg/L

Self-Validating Experimental Protocol

To ensure Trustworthiness , this protocol is designed as a self-validating system. It utilizes the Method of Standard Additions to inherently correct for matrix-induced signal quenching or enhancement, ensuring the data validates itself without relying solely on an external, idealized calibration curve.

Experimental_Workflow A Sample Digestion (Acidic Pre-treatment) B pH Adjustment (Buffer Addition) A->B C Masking Agents (Thiosulfate/Ascorbic) B->C D Ligand Addition (Quinoline-8-Sulfonic Acid) C->D E Fluorescence Measurement (Ex/Em Quantification) D->E F Data Validation (Standard Addition) E->F

Workflow for the fluorometric determination of Zn(II) and Cd(II) using quinoline-8-sulfonic acid.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Prepare a 1.0 mM stock solution of quinoline-8-sulfonic acid hydrate in ultra-pure water (18.2 MΩ·cm). Store in an amber bottle to prevent photodegradation.

  • Prepare a 0.1 M MOPS buffer solution, adjusting the pH to 8.0 using 0.1 M NaOH.

  • Prepare a masking solution containing 5% (w/v) sodium thiosulfate and 1% (w/v) ascorbic acid. Prepare fresh daily to prevent oxidation.

Step 2: Sample Pre-treatment

  • For complex matrices (e.g., biological fluids, wastewater), digest 5.0 mL of the sample with 1.0 mL of concentrated HNO₃ at 95°C for 30 minutes to release protein-bound metals and destroy organic fluorophores.

  • Cool to room temperature and neutralize carefully with NaOH until the pH reaches ~6.0.

Step 3: Chelation & Matrix Masking

  • Transfer 2.0 mL of the pre-treated sample into a 10 mL volumetric flask.

  • Add 1.0 mL of the masking solution (thiosulfate/ascorbic acid) and vortex for 30 seconds. Causality: This ensures complete masking of Cu²⁺ and Fe³⁺ before the primary ligand is introduced.

  • Add 2.0 mL of the 0.1 M MOPS buffer (pH 8.0).

  • Add 1.0 mL of the 1.0 mM quinoline-8-sulfonic acid hydrate solution.

  • Dilute to the 10 mL mark with ultra-pure water and incubate in the dark for 10 minutes to allow the chelation equilibrium to stabilize.

Step 4: Self-Validating Fluorometric Measurement

  • Reagent Blank: Prepare a blank using ultra-pure water following Steps 3.1 to 3.5. Measure the fluorescence (λex = 365 nm, λem = 520 nm). This validates the baseline and checks for reagent contamination.

  • Sample Measurement: Measure the fluorescence intensity of the prepared sample.

  • Standard Addition (The Self-Validation): Spike three subsequent 2.0 mL aliquots of the original sample with known, increasing concentrations of Zn²⁺ or Cd²⁺ standard solutions (e.g., +10 µg/L, +20 µg/L, +30 µg/L). Process them through Step 3.

  • Plot the fluorescence intensity against the added concentration. The absolute value of the x-intercept represents the true concentration of the metal in the sample, perfectly corrected for any matrix effects.

References

  • Haworth, D. T., & Boeckeler, R. H. (1968). A fluorometric determination of zinc and cadmium. Microchemical Journal, 13(1), 158-164. URL:[Link]

  • Soroka, K., Vithanage, R. S., Phillips, D. A., Walker, B., & Dasgupta, P. K. (1987). Fluorescence properties of metal complexes of 8-hydroxyquinoline-5-sulfonic acid and chromatographic applications. Analytical Chemistry, 59(4), 629-636. URL:[Link]

  • Ramos, M. L., et al. (2012). NMR, DFT and luminescence studies of the complexation of Al(III) with 8-hydroxyquinoline-5-sulfonate. Dalton Transactions, 41(40), 12478-12489. (Cited for structural rigidification principles applicable to Group IIB metals). URL:[Link]

Application

Advanced Application Notes: Quinoline-8-Sulfonic Acid Hydrate in Metal-Organic Frameworks (MOFs)

Executive Summary Quinoline-8-sulfonic acid (8-HQSA) hydrate is a highly versatile bifunctional ligand in the design and synthesis of Metal-Organic Frameworks (MOFs) and Hydrogen-Bonded Organic Frameworks (HOFs). Featuri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoline-8-sulfonic acid (8-HQSA) hydrate is a highly versatile bifunctional ligand in the design and synthesis of Metal-Organic Frameworks (MOFs) and Hydrogen-Bonded Organic Frameworks (HOFs). Featuring a rigid conjugated quinoline ring for N,O-chelation and a terminal sulfonate group (-SO₃H) for robust hydrogen bonding, 8-HQSA serves as a critical building block for advanced materials. This application note provides drug development professionals and materials scientists with field-proven protocols for utilizing 8-HQSA in proton-conducting frameworks, luminescent sensors, and targeted nanotherapeutics.

Mechanistic Principles & Causality

To successfully engineer 8-HQSA-based MOFs, researchers must understand the underlying physical chemistry driving their assembly and function:

  • Coordination Geometry: The quinoline nitrogen and the adjacent oxygen (from the sulfonate or a hydroxyl group) act as bidentate chelators. When reacted with transition metals like Zn(II) or Co(II), they form highly stable, distorted octahedral geometries (e.g., [Zn(C9H6NO3S)2(H2O)2])[1].

  • Superionic Proton Conduction: The uncoordinated oxygen atoms of the sulfonate group are potent hydrogen-bond acceptors. When integrated with coordinated water molecules (which act as hydrogen-bond donors), they form a continuous 1D or 3D Grotthuss proton-transfer pathway[2].

  • Fluorescence Quenching (Sensing): The conjugated quinoline system acts as an optical "antenna." When paramagnetic ions like Co(II) bind to the framework, they disrupt the ligand-to-metal charge transfer (LMCT), resulting in a quantifiable "turn-off" fluorescent response[3].

  • Therapeutic Efficacy: Quinoline-8-sulfonate derivatives, particularly thiosemicarbazones, exhibit multi-target bioactivity, including potent acetylcholinesterase (AChE) inhibition for Alzheimer's disease therapy[4]. Encapsulating these within MOFs prevents premature enzymatic degradation in systemic circulation.

MechanisticPathway A 8-HQSA Hydrate C N,O-Chelation Node A->C forms D Sulfonate Group (-SO3-) A->D functional group B Transition Metal (Co2+, Zn2+) E Coordinated Water B->E binds C->B coordinates to F Proton Conduction Network D->F H-bond acceptor E->F H-bond donor

Fig 1. Coordination and proton-conduction pathways of 8-HQSA in MOFs.

Experimental Protocols

Protocol I: Solvothermal Synthesis of Proton-Conducting CoQLS MOFs

Objective: Synthesize [Co(QLS)2·(H2O)2] (where QLS = 8-quinolinesulfonate) to create a framework with field-induced slow magnetic relaxation and superionic proton conductivity[2].

Reagents:

  • Cobalt(II) perchlorate hexahydrate ( Co(ClO4​)2​⋅6H2​O )

  • 8-quinolinesulfonic acid hydrate (8-HQSA)

  • Ultrapure Water (18.2 MΩ·cm)

  • Absolute Ethanol

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve 36 mg (0.1 mmol) of Co(ClO4​)2​⋅6H2​O and 52.25 mg (0.25 mmol) of 8-HQSA in a solvent mixture of 3 mL water and 5 mL ethanol.

    • Causality: The 1:2.5 molar ratio ensures an excess of the ligand to drive complete coordination. Water provides the necessary coordinated H2​O for the proton pathway, while ethanol enhances the solubility of the organic 8-HQSA ligand, preventing premature precipitation[2].

    • Causality: Perchlorate is a weakly coordinating anion, preventing competition with 8-HQSA for the Co(II) active sites.

  • Solvothermal Reaction: Transfer the stirred, filtered solution into a 15 mL Teflon-lined stainless steel autoclave (or sealed glass tube). Heat at 120 °C for 72 hours.

    • Causality: Sustained thermal energy allows for reversible metal-ligand bond formation, enabling the framework to "self-correct" defects and form highly ordered crystals.

  • Controlled Cooling: Cool the vessel to room temperature at a rate of 5 °C/hour.

    • Causality: Slow cooling prevents kinetic trapping, yielding high-purity, orange X-ray suitable single crystals.

  • Self-Validation System:

    • Phase Purity: Perform Powder X-ray Diffraction (PXRD) and match the peaks against simulated single-crystal data.

    • Thermal Stability: Run Thermogravimetric Analysis (TGA) from 25 °C to 800 °C. A distinct weight loss step near 150 °C will validate the presence and quantity of coordinated water molecules essential for proton conduction.

ProtocolWorkflow S1 Step 1: Precursor Mixing Co(ClO4)2 + 8-HQSA in H2O/EtOH S2 Step 2: Solvothermal Synthesis 120°C for 72 hours in sealed tube S1->S2 Homogeneous solution S3 Step 3: Controlled Cooling Yields orange X-ray suitable crystals S2->S3 Crystal nucleation S4 Step 4: Self-Validation PXRD, TGA, and Impedance Spectroscopy S3->S4 Quality control

Fig 2. Step-by-step solvothermal synthesis and validation workflow for CoQLS MOFs.

Protocol II: Formulation of 8-HQSA MOF Nanocarriers for Alzheimer's Therapeutics

Objective: Encapsulate 4-phenyl quinoline-8-sulfonate thiosemicarbazones (potent anti-Alzheimer agents) into biocompatible MOF nanoparticles to enhance drug stability and controlled release[4].

Step-by-Step Methodology:

  • Ligand Synthesis: Synthesize the active pharmaceutical ingredient (API) by reacting 8-HQSA with 4-phenyl thiosemicarbazide under reflux in acidified ethanol[4].

  • MOF Activation: Activate a biocompatible MOF (e.g., ZIF-8 or Ag/NA-MOF) by heating at 150 °C under vacuum for 12 hours to evacuate the porous channels.

  • Encapsulation (Incipient Wetness Impregnation): Disperse 100 mg of the activated MOF in a highly concentrated solution of the 8-HQSA derivative in dimethyl sulfoxide (DMSO). Stir in the dark for 48 hours at room temperature.

    • Causality: The extended stirring time allows the API to diffuse deeply into the mesoporous structure of the MOF driven by capillary action and π−π stacking interactions between the quinoline rings and the MOF linkers.

  • Self-Validation System:

    • Loading Efficiency: Centrifuge the suspension, collect the supernatant, and use UV-Vis spectroscopy to quantify the unbound drug. Calculate encapsulation efficiency (EE%).

    • Bioactivity Assay: Perform an in vitro Ellman's assay to validate that the encapsulated 8-HQSA derivative retains its acetylcholinesterase (AChE) inhibitory activity (targeting IC50 < 10 µM)[4].

Quantitative Data Summary

The following table summarizes the key performance metrics of 8-HQSA and its derivatives across various MOF applications, providing a benchmark for experimental validation:

Material / CompoundPrimary ApplicationKey Performance Metric / MechanismReference
[Co(QLS)2·(H2O)2] Proton ConductionSuperionic conductivity via 1D zigzag H-bond network between sulfonates and water.[2]
[Zn(C9H6NO3S)2(H2O)2] Structural FrameworkHigh-density 2D/3D H-bonded network stability (Density = 1.857 Mg/m³).[1]
TCTQ8S-MOF Sensor Co(II) Ion Sensing1:1 Stoichiometric "turn-off" fluorescence via LMCT disruption.[3]
4-phenyl QLS thiosemicarbazones Anti-Alzheimer AgentHigh AChE enzyme inhibition (IC50 values typically < 10 µM).[4]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing pH conditions for quinoline-8-sulfonic acid hydrate metal chelation

Welcome to the Technical Support Center for Quinoline-8-sulfonic acid hydrate (8-QSA·H₂O). This hub is designed for researchers, analytical chemists, and drug development professionals to troubleshoot and optimize metal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Quinoline-8-sulfonic acid hydrate (8-QSA·H₂O). This hub is designed for researchers, analytical chemists, and drug development professionals to troubleshoot and optimize metal chelation workflows.

As a bidentate ligand, 8-QSA coordinates through its quinoline nitrogen and sulfonate oxygen to form thermodynamically stable 6-membered metallacycles with various transition metals[1]. However, because the ligand exists as a zwitterion in aqueous solutions, precise pH control is the absolute most critical parameter for successful coordination chemistry.

Below, we provide mechanistic troubleshooting guides, quantitative reference data, and self-validating protocols to ensure absolute reproducibility in your assays.

Diagnostic FAQs & Troubleshooting Guide

Q: Why is my calculated binding stoichiometry off when preparing stock solutions? A: A common error in analytical chemistry is failing to account for the hydration state of the ligand. Quinoline-8-sulfonic acid hydrate (C₉H₇NO₃S·H₂O) has a molecular weight of 227.24 g/mol [2], compared to 209.22 g/mol for the anhydrous form[3]. Failing to account for this bound water molecule results in an ~8% error in ligand concentration. This stoichiometric imbalance will severely skew Scatchard plots, Job's plot analyses, and binding affinity ( Kd​ ) calculations.

Q: I observe no spectral shift indicating metal complexation at pH 3.5. What is the mechanism behind this failure? A: At pH 3.5, the ligand is trapped in an inactive state. While the sulfonic acid group is highly acidic and fully deprotonated (predicted pKa ~ -1.83)[4], the quinoline nitrogen remains protonated (conjugate acid pKa ~ 4.5–5.1)[5]. This proton directly competes with the target metal cation (e.g., Cu²⁺, Zn²⁺) for the nitrogen's lone pair. You must raise the pH above the nitrogen's pKa to shift the equilibrium toward the active, anionic chelator form.

Q: When adjusting the pH to 8.5 to ensure complete ligand deprotonation for Zn(II) chelation, my solution becomes turbid. How do I resolve this? A: The turbidity is caused by the formation of insoluble zinc hydroxide (Zn(OH)₂). At high pH, abundant hydroxyl ions (OH⁻) outcompete 8-QSA for the metal center. To resolve this, you must operate in a strictly defined "Goldilocks zone" (e.g., pH 6.5–7.0) where the ligand is sufficiently deprotonated to bind the metal, but the pH is low enough to prevent metal hydroxide precipitation.

Q: Can I use phosphate-buffered saline (PBS) to maintain the pH during my chelation assays? A: No. Phosphate and citrate are strong, competing inorganic ligands. They will sequester transition metals, creating a ternary system or precipitating metal phosphates out of solution. Always use non-coordinating Good's buffers (like MES, PIPES, or HEPES) to isolate the interaction between 8-QSA and your target metal.

Pathway Visualization: pH-Dependent Speciation

G N1 8-QSA Hydrate (Zwitterion) N2 Deprotonated Ligand (Active Form) N1->N2 pH > 5.0 (Optimal) N4 Protonated Nitrogen (No Chelation) N1->N4 pH < 4.0 (Acidic) N3 Metal Chelate (6-Membered Ring) N2->N3 Add M²⁺ (Buffer) N5 Metal Hydroxide (Precipitate) N3->N5 pH > 8.0 (Excess OH⁻)

Figure 1: pH-dependent speciation and metal chelation workflow for 8-QSA.

Quantitative Data: pH Optimization Matrix

To prevent artifactual data, adhere to the optimal pH ranges and buffer systems outlined below when working with specific transition metals.

Target Metal IonOptimal pH RangeRecommended Buffer SystemCompeting Side Reaction at High pH
Cu(II) 4.5 – 6.0Acetate or MESCu(OH)₂ precipitation (pH > 6.5)
U(VI) / UO₂²⁺ 5.0 – 6.5MESUranyl hydroxide species[1]
Zn(II) 6.0 – 7.5MES or HEPESZn(OH)₂ precipitation (pH > 8.0)
Fe(III) 2.5 – 4.0Formate or AcetateFe(OH)₃ precipitation (pH > 4.5)

Standard Operating Procedure: Self-Validating UV-Vis Titration

To definitively prove that 8-QSA hydrate is chelating your target metal—and not just precipitating out of solution—you must utilize a self-validating spectroscopic protocol.

Objective: Determine the optimal pH for 8-QSA metal chelation while mathematically ruling out artifactual precipitation.

Step 1: Hydrate-Corrected Stock Preparation

  • Action: Weigh exactly 2.27 mg of 8-QSA hydrate[2] and dissolve in 1.0 mL of deionized water to create a precise 10 mM stock.

  • Causality: Correcting for the hydrate molecular weight (227.24 g/mol ) prevents stoichiometric imbalances that skew binding curves and subsequent affinity calculations.

Step 2: Buffer Matrix Assembly

  • Action: Prepare 50 mM solutions of Good’s buffers adjusted to your target pH (e.g., MES for pH 5.5–6.5, HEPES for pH 7.0–8.0).

  • Causality: Non-coordinating buffers prevent competitive metal sequestration, isolating the thermodynamic interaction strictly to the 8-QSA ligand and the metal.

Step 3: Titration and Spectral Acquisition

  • Action: In a quartz cuvette, prepare a baseline solution of 50 µM 8-QSA in your chosen buffer. Titrate the metal ion (e.g., Cu²⁺) from 0 to 100 µM in 10 µM increments.

  • Action: Record the UV-Vis absorption spectra from 250 nm to 450 nm after each addition. Allow 2 minutes of equilibration time per injection.

Step 4: Isosbestic Point Validation (The Self-Validating Step)

  • Action: Overlay all acquired spectra. You must observe a clean, tight isosbestic point (a specific wavelength where total absorbance remains perfectly constant throughout the titration).

  • Causality: A sharp isosbestic point mathematically proves a direct two-state transition (Free Ligand Metal-Chelate) without side reactions. If the isosbestic point drifts or the baseline elevates, it indicates metal hydroxide precipitation or ternary complex formation. If the isosbestic point fails, the chosen pH condition is invalid and must be adjusted.

Sources

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of Quinoline-8-Sulfonic Acid Hydrate

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals struggling with the formulation and dissolution of quinoline-8-sulfonic acid hydrate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals struggling with the formulation and dissolution of quinoline-8-sulfonic acid hydrate. Here, we move beyond basic troubleshooting to address the fundamental physical chemistry of the compound, providing self-validating protocols to ensure experimental integrity.

The Mechanistic Causality of Insolubility

To effectively solubilize quinoline-8-sulfonic acid hydrate, one must first understand the thermodynamic barriers at play. The difficulty in dissolving this compound is not merely a function of lipophilicity. The molecule contains a strongly acidic sulfonic acid group (predicted pKa ~ -1.83) and a basic quinoline nitrogen[1][2].

In aqueous environments, it exists predominantly as a zwitterion. The intense electrostatic attraction between the anionic sulfonate and the cationic nitrogen of adjacent molecules creates a highly stable, polymer-like crystal lattice. This robust intermolecular network is reflected in its exceptionally high melting point (>300 °C)[1][2]. Solubilization requires breaking these solute-solute bonds (crystal packing energy) by either chemically altering the ionization state or utilizing advanced encapsulation techniques[3].

Physicochemical Data Profile

Understanding the baseline metrics of your compound is the first step in formulation. Below is the quantitative data governing the solubility profile of quinoline-8-sulfonic acid hydrate[2][4][5].

PropertyValueImplication for Solubilization Strategy
Molecular Weight 227.24 g/mol (Hydrate)Small molecule; insolubility is driven by lattice energy, not size[4].
Melting Point >300 °CIndicates exceptionally strong zwitterionic crystal packing[1][2].
pKa (Sulfonic Acid) -1.83 (Predicted)Fully ionized in water; acts as a strong acid moiety[1][2].
LogP 0.6 to 2.56Moderate lipophilicity; confirms that poor solubility is driven by intermolecular forces rather than pure hydrophobicity[2][5].

Troubleshooting FAQs

Issue 1: Precipitation in Neutral Aqueous Buffers Q: I added quinoline-8-sulfonic acid hydrate to my pH 7.4 PBS buffer, but it formed a cloudy suspension. Heating didn't help. Why? A: Heating only temporarily increases the kinetic energy of the system. The core issue is the zwitterionic crystal packing. At pH 7.4, the quinoline nitrogen may still engage in strong intermolecular ionic interactions. To achieve true solution, you must chemically disrupt the lattice by adjusting the pH to fully deprotonate the nitrogen, forming a highly soluble sodium salt[3].

Issue 2: Solvent Shift Precipitation Q: I tried using DMSO as a co-solvent, but the compound crashed out when I diluted it into my aqueous assay buffer. What went wrong? A: This is a classic "solvent shift" precipitation. While DMSO disrupts the crystal lattice effectively in the highly concentrated stock solution, diluting it into water rapidly reduces the solvent's capacity to keep the hydrophobic quinoline core solvated[3]. To prevent this, ensure the final DMSO concentration remains optimized, or transition to a step-wise dilution using a biocompatible surfactant (e.g., Tween-20) in your aqueous buffer prior to adding the DMSO stock[6].

Issue 3: Solubilization for pH-Sensitive Bioassays Q: My downstream cell-based assay cannot tolerate high pH or high concentrations of organic solvents. How can I solubilize this compound? A: Cyclodextrin complexation is the optimal approach for sensitive in vitro systems[3][7]. By using Hydroxypropyl-β-cyclodextrin (HP-β-CD), the hydrophobic quinoline ring is encapsulated within the cyclodextrin cavity, while the hydrophilic exterior maintains aqueous solubility at a neutral pH without the cellular toxicity associated with high DMSO concentrations[6][7].

Self-Validating Experimental Protocols

Every protocol utilized in drug development must be a self-validating system. The following methodologies include built-in verification steps to ensure true solubilization rather than micro-suspension.

Protocol A: Alkaline Solubilization (Salt Formation)

Best for: Analytical chemistry, metal chelation assays, and systems tolerant to alkaline shifts.

  • Weighing: Accurately weigh the target amount of quinoline-8-sulfonic acid hydrate powder.

  • Suspension: Suspend the powder in 80% of your final target volume using deionized water.

  • Titration: Slowly titrate with 1M NaOH dropwise under continuous magnetic stirring. The increase in pH deprotonates the quinoline nitrogen, breaking the zwitterionic network and forming the highly soluble sodium quinoline-8-sulfonate[3].

  • Volume Adjustment: Once the solution turns completely clear, adjust to the final target volume with deionized water.

  • Validation Check: Measure the optical density of the solution at 600 nm (OD600). A reading of < 0.01 confirms a true solution. Any higher reading indicates light scattering from undissolved micro-precipitates. You can further quantify the active concentration using UV-Vis spectrophotometry, as quinoline derivatives typically exhibit strong absorbance peaks around 243 nm and 318 nm[8].

Protocol B: Cyclodextrin Inclusion Complexation

Best for: Cell-based assays, biological screening, and neutral pH requirements.

  • Carrier Preparation: Prepare a 10% to 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target neutral aqueous buffer[7].

  • Integration: Add the quinoline-8-sulfonic acid hydrate powder directly to the HP-β-CD solution (aiming for a 1:1 or 1:2 molar ratio of drug to cyclodextrin)[7].

  • Equilibration: Agitate the mixture vigorously using an orbital shaker at room temperature for 24 to 48 hours. This extended time is required to overcome the crystal lattice energy and allow the inclusion complex to form[6][7].

  • Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet any remaining undissolved compound[6].

  • Validation Check: Carefully collect the supernatant. The absence of a visible pellet after centrifugation validates that the inclusion complex has fully accommodated the compound. Analyze the supernatant via HPLC to confirm the exact final concentration[6].

Solubilization Strategy Workflow

SolubilizationWorkflow Start Quinoline-8-sulfonic acid hydrate (Insoluble in Water) Assess Assess Assay Requirements Start->Assess pH Alkaline pH Adjustment (Form Sodium Salt) Assess->pH pH > 7.0 Tolerated CoSolv Co-solvent Addition (DMSO / PEG) Assess->CoSolv Organic Solvents Tolerated CD Cyclodextrin Complexation (HP-β-CD) Assess->CD Strict Neutral pH Required Sol_pH Aqueous Solution (High pH) pH->Sol_pH Sol_Co Mixed Solvent System (Low Volume Bioassays) CoSolv->Sol_Co Sol_CD Aqueous Inclusion Complex (Neutral pH) CD->Sol_CD

Decision matrix for solubilizing quinoline-8-sulfonic acid hydrate based on assay constraints.

References

  • Cosmetic Ingredient Review. "Amended Safety Assessment of Oxyquinoline and Oxyquinoline Sulfate". CIR Safety.[Link]

  • LookChem. "Quinoline-8-sulfonic acid|85-48-3". LookChem Database.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 57358903, Quinoline-8-sulfonic acid hydrate". PubChem.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66561, 8-Quinolinesulfonic acid". PubChem.[Link]

  • International Journal of Novel Research and Development (IJNRD). "Solubility enhancement of poorly water soluble Quinine Sulphate by complexation with Beta Cyclodextrin and it's derivatives". IJNRD.[Link]

Sources

Troubleshooting

Minimizing background noise in quinoline-8-sulfonic acid hydrate UV-Vis spectroscopy

Technical Support Center: Quinoline-8-Sulfonic Acid Hydrate UV-Vis Analysis Welcome to the technical support guide for UV-Vis spectroscopic analysis of quinoline-8-sulfonic acid hydrate. This document is designed for res...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Quinoline-8-Sulfonic Acid Hydrate UV-Vis Analysis

Welcome to the technical support guide for UV-Vis spectroscopic analysis of quinoline-8-sulfonic acid hydrate. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflow, ensuring the acquisition of high-quality, reproducible data by minimizing background noise and other spectral artifacts.

Troubleshooting Guide: Diagnosing and Solving Spectral Noise

This section addresses common spectral problems in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My baseline is noisy and fluctuating randomly across the entire spectrum. What is the cause?

A: This symptom typically points to an issue with the spectrophotometer's core components, where the fundamental signal is unstable before it even interacts with your sample.

  • Causality: The noise you are observing is likely electronic noise or light source instability. A stable light source (Deuterium lamp for UV, Tungsten for visible) and a sensitive detector are paramount for a high signal-to-noise ratio.[1][2] If the lamp's output is fluctuating or the detector is failing, the resulting signal will be inherently erratic.[3] Insufficient warm-up time can also cause the baseline to drift as components reach thermal equilibrium.[1]

  • Troubleshooting Steps:

    • Instrument Warm-up: Ensure the spectrophotometer, particularly the lamps, has been powered on for the manufacturer-recommended time (typically 30-60 minutes) to achieve thermal and electronic stability.[1]

    • Lamp Performance Check: Access the instrument's diagnostic tools to check the lamp's energy output and total operational hours. An aging lamp will have low energy, especially in the UV range, and is a primary cause of noise.[2][3] Consider replacing lamps that are near the end of their rated lifecycle.

    • Run a System Baseline: Perform a baseline correction with high-purity solvent (e.g., HPLC-grade water or ethanol) in both the sample and reference cuvettes.[4][5] If the noise persists, the issue is almost certainly instrumental.

    • Check Environmental Factors: Ensure the instrument is not subject to vibrations, drafts, or significant ambient light fluctuations.[4]

Q2: My baseline is not flat; it's high and slopes upwards towards shorter wavelengths (i.e., in the UV region). Why is this happening?

A: A sloping baseline that rises in the UV region is a classic sign of light scattering.

  • Causality: This phenomenon occurs when something in the light path is scattering the incident light rather than absorbing it. Shorter wavelengths (UV) are scattered more effectively than longer wavelengths (visible), causing what appears to be higher absorbance in the UV region.[6] The most common culprits are suspended particulate matter, microbubbles, or dirty/scratched optics.[7][8][9]

  • Troubleshooting Steps:

    • Inspect the Solution: Visually check your sample solution against a bright background. It should be perfectly clear and free of any visible particles or turbidity.[8]

    • Filter the Sample: If you suspect particulates, filter your sample through a 0.22 µm or 0.45 µm syringe filter compatible with your solvent. This is a crucial step for removing fine, suspended matter.

    • Proper Cuvette Handling: Use clean, scratch-free quartz cuvettes for UV measurements.[9][10] Clean the exterior optical surfaces with a lint-free cloth and ethanol or methanol before placing them in the holder.[4][5] Ensure no fingerprints or smudges are present.

    • Check Solvent Quality: Low-quality solvents can contain impurities that contribute to scattering or background absorbance. Always use spectrophotometric or HPLC-grade solvents.[4]

Q3: I'm observing sharp, random, non-reproducible spikes in my spectrum. What are they?

A: Sharp spikes are almost always caused by transient events in the cuvette that interfere with the light beam.

  • Causality: The primary cause is air bubbles passing through the light path.[4][6] An air bubble scatters light dramatically, causing a sudden, sharp change in the measured absorbance. Dust particles moving within the solution can cause a similar, albeit usually smaller, effect.

  • Troubleshooting Steps:

    • Degas Solvents: If your solvent was recently sonicated or shaken, it may contain dissolved gases that can form microbubbles. Allowing the solvent to sit or using a vacuum degasser can help.

    • Improve Pipetting Technique: When filling the cuvette, dispense the solution gently down the side of the cuvette to avoid introducing air. Avoid dispensing the last drop from the pipette tip, as this often introduces a bubble.

    • Inspect and Dislodge Bubbles: Before each measurement, visually inspect the cuvette for bubbles. If present, gently tap the side of the cuvette to dislodge them.[4]

    • Ensure Homogeneity: Make sure your sample is fully dissolved and the solution is homogeneous.[10]

Q4: My absorbance readings for the same sample are not reproducible. What should I investigate?

A: Poor reproducibility points to inconsistencies in methodology or sample stability.

  • Causality: Every step, from sample preparation to measurement, must be consistent. Variations in pipetting, temperature, cuvette placement, or sample stability will lead to differing results.[4][5] Quinoline derivatives can also be sensitive to pH or light, potentially degrading or changing form during the experiment.[11][12]

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Use calibrated pipettes and consistent dilution techniques. Ensure the sample is fully dissolved and mixed before taking an aliquot.[7][8]

    • Control Temperature: If working with temperature-sensitive solutions, use a temperature-controlled sample compartment to maintain a constant temperature for all measurements.[4][5]

    • Consistent Cuvette Placement: Always place the cuvette in the holder in the same orientation.[10] Ensure it is seated firmly and correctly in the light path.

    • Check for Sample Instability: Run a time-scan (kinetic) measurement on a single sample. If the absorbance changes over time, your sample may be degrading, precipitating, or reacting with the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for analyzing quinoline-8-sulfonic acid hydrate?

A: The choice of solvent is critical and must meet two criteria: it must fully dissolve the analyte, and it must be transparent (non-absorbing) in the wavelength range of interest.[7][13]

  • Recommendation: Due to the polar sulfonic acid group, high-purity water (HPLC-grade) is an excellent starting point. Spectrophotometric-grade ethanol is also a common choice for similar aromatic compounds.[14]

  • Verification: Always run a blank spectrum of your chosen solvent against air to confirm its transparency in your target UV region.[10] The solvent's absorbance should be minimal (<0.1 A).

Q2: How do I prepare my sample and blank correctly?

A: The key is consistency and purity. The blank measurement is designed to subtract the absorbance of everything except your analyte—this includes the solvent, any buffer components, and the cuvette itself.[4]

  • Protocol: Use the same batch of solvent for both the blank and the sample. Prepare the blank by filling a clean quartz cuvette with the pure solvent. For the sample, accurately weigh the quinoline-8-sulfonic acid hydrate, dissolve it in the solvent in a volumetric flask, and ensure it is completely dissolved before diluting to the mark.[7][8] Always rinse the sample cuvette once or twice with a small amount of the sample solution before filling it for measurement.

Q3: What concentration range should I aim for to get a good signal without noise?

A: The optimal absorbance range for most modern spectrophotometers is between 0.1 and 1.0 A.

  • Causality (Beer-Lambert Law): Below 0.1 A, the signal may be too weak to distinguish from the baseline noise. Above 1.0 A, not enough light reaches the detector, which can increase noise and lead to non-linear detector response and deviations from the Beer-Lambert law.[5] An absorbance reading of >2.0 often indicates saturation, where the result is unreliable.[6]

  • Procedure: Start by preparing a stock solution and then perform serial dilutions. Run the spectra of these dilutions to find the concentration that places your primary absorption peak (λmax) within the 0.1 - 1.0 A range.

Q4: How does pH affect the spectrum of quinoline-8-sulfonic acid hydrate?

A: The pH of the solution can significantly alter the electronic structure of the molecule and thus its UV-Vis spectrum.

  • Causality: Quinoline-8-sulfonic acid hydrate has both a basic nitrogen atom on the quinoline ring and an acidic sulfonic acid group. Changes in pH can protonate or deprotonate these sites, altering the conjugation of the π-electron system. This typically results in a shift of the absorption maxima (λmax) and a change in the molar absorptivity (ε).[11]

  • Recommendation: For reproducible results, it is critical to control the pH of your solutions using a suitable buffer system. When developing a method, it is advisable to measure the spectrum at several different pH values to understand its behavior and choose a pH where the absorbance is stable.

Protocols & Data

Protocol 1: Step-by-Step Sample & Blank Preparation Workflow
  • Solvent Selection: Choose a spectrophotometric-grade solvent (e.g., HPLC-grade water) with a UV cutoff well below your measurement wavelength.

  • Stock Solution Preparation: Accurately weigh a small amount of quinoline-8-sulfonic acid hydrate using an analytical balance. Record the weight. Transfer it quantitatively to a Class A volumetric flask (e.g., 25 mL or 50 mL).

  • Dissolution: Add about 70% of the final volume of solvent to the flask. Mix thoroughly (e.g., by vortexing or sonication) until the solid is completely dissolved.[4][7]

  • Dilution to Volume: Once dissolved, carefully add the solvent up to the calibration mark on the volumetric flask. Cap and invert the flask 15-20 times to ensure a homogeneous solution.

  • Working Solution: Perform a serial dilution from the stock solution using calibrated pipettes and new volumetric flasks to achieve a concentration that gives a maximum absorbance between 0.1 and 1.0 A.

  • Blank Preparation: Use the exact same batch of solvent used for the sample preparation to prepare your blank.

  • Measurement:

    • First, run the baseline correction with the blank solution in the sample and reference beams.

    • Rinse the sample cuvette 2-3 times with your working solution.

    • Fill the sample cuvette, wipe it clean, and place it in the sample holder to acquire the spectrum.

Protocol 2: Recommended Quartz Cuvette Cleaning Procedure
  • Initial Rinse: Discard the sample and rinse the cuvette 3-5 times with the solvent used in the experiment.

  • Detergent Wash: If necessary, use a dilute, residue-free detergent solution. Gently clean with a cotton swab if needed, but avoid scratching the optical surfaces.

  • Thorough Rinsing: Rinse the cuvette thoroughly (10-15 times) with deionized water.

  • Final Rinse: Rinse 3-5 times with HPLC-grade water, followed by a final rinse with a volatile, high-purity solvent like ethanol or acetone to facilitate drying.

  • Drying: Allow the cuvette to air dry in a dust-free environment or use a stream of clean, dry nitrogen. Do not wipe the interior optical surfaces.

  • Storage: Store clean cuvettes in a dedicated, padded cuvette rack or box to prevent scratches.

Table 1: Common Solvents and their UV Cutoff Wavelengths
SolventUV Cutoff (nm)PolarityNotes
Water190HighIdeal for polar compounds. Use HPLC-grade.
Ethanol (95%)205HighGood general-purpose solvent.
Methanol205HighSimilar to ethanol.
Acetonitrile190MediumGood transparency in the far UV.
Hexane195LowFor non-polar compounds.
Chloroform245MediumPoor UV transparency. Avoid if possible.

Data sourced to provide general guidance; exact cutoff can vary by solvent grade.

Visual Guides

Diagram 1: Troubleshooting Workflow for UV-Vis Noise

G Start Start: Poor Spectrum Quality Symptom1 What is the primary symptom? Start->Symptom1 Noise_Type Random, high-frequency noise across entire spectrum? Symptom1->Noise_Type Fluctuating Baseline Slope_Type Baseline slopes upwards in UV region? Symptom1->Slope_Type Sloping Baseline Spike_Type Sharp, random spikes in spectrum? Symptom1->Spike_Type Spikes / Artifacts Cause_Instrumental Likely Cause: Instrumental Instability Noise_Type->Cause_Instrumental Yes Cause_Scattering Likely Cause: Light Scattering Slope_Type->Cause_Scattering Yes Cause_Bubbles Likely Cause: Air Bubbles / Particulates Spike_Type->Cause_Bubbles Yes Action_Lamps Action: 1. Check lamp energy/age. 2. Ensure >30 min warm-up. Cause_Instrumental->Action_Lamps Action_Filter Action: 1. Filter sample (0.22 µm). 2. Use clean, unscratched cuvettes. Cause_Scattering->Action_Filter Action_Degas Action: 1. Degas solvent. 2. Tap cuvette to dislodge bubbles. Cause_Bubbles->Action_Degas

Caption: A decision tree for troubleshooting common UV-Vis spectral noise issues.

Diagram 2: Best-Practice Workflow for Sample Measurement

G cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement P1 1. Prepare Stock Solution (Volumetric Flask) P2 2. Prepare Working Dilution (Target Abs ~0.5 A) P1->P2 P3 3. Prepare Blank (Same solvent batch) P2->P3 M4 7. Rinse & Fill Sample Cuvette P2->M4 Use Sample M3 6. Run Baseline Correction (Using Blank) P3->M3 Use Blank M1 4. Warm up Spectrometer (>30 min) M2 5. Clean & Inspect Cuvettes M1->M2 M2->M3 M3->M4 M5 8. Acquire Sample Spectrum M4->M5

Caption: A sequential workflow for proper sample preparation and UV-Vis measurement.

References

  • Metash. (2025, March 5). How to Improve the Measurement Accuracy of UV Visible Spectrophotometer?Link

  • DeNovix. (2025, April 10). Spectrophotometry Best Practices | Technical Note 106. Link

  • Sorachim SA. 8-Hydroxy-5-quinolinesulfonic acid hydrate. Link

  • University of Calgary. Ultra-violet and visible spectroscopy. Link

  • Repligen. (2016, April 1). General Techniques of Ultraviolet-Visible Quantitative Analysis1. Link

  • Persee - PGeneral. (2025, July 18). Optimizing Spectrophotometric Measurements Best Practices for Accurate Absorbance Readings. Link

  • ACS Publications. (2022, December 11). Solubility Data, Modeling, and Solvent Effect of 8-Isoquinolinamine in Four Mixed Solvents and Ten Monosolvents from 278.15 to 323.15 K. Link

  • Ossila. UV-Vis Spectroscopy Troubleshooting Made Easy. Link

  • AZoOptics. (2025, August 15). How to Troubleshoot a Spectrum That Looks Wrong. Link

  • ResearchGate. (2014, March 6). How can you reduce noise in the UV-Visible spectrophotometer of perkin Elmer lambda 35?Link

  • YouTube. (2026, February 5). 15 Real Problems in UV–Vis Spectroscopy (Explained). Link

  • PubChem - NIH. Quinoline-8-sulfonic acid hydrate. Link

  • ResearchGate. (2017, May 28). What is the right interpretation for solvent effect on UV-VIS spectra of this quinolinone derivative. Link

  • MDPI. (2021, May 7). UV Properties and Loading into Liposomes of Quinoline Derivatives. Link

  • St. Paul's Cathedral Mission College. ULTRAVIOLET SPECTROSCOPY. Link

  • Sigma-Aldrich. 8-Hydroxy-5-quinolinesulfonic acid hydrate. Link

  • University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY. Link

  • Slideshare. Solvents and solvent effect in UV - Vis Spectroscopy. Link

  • NIST WebBook. 8-Hydroxyquinoline-5-sulfonic acid. Link

  • BLD Pharm. 857211-12-2|Quinoline-8-sulfonic acid hydrate. Link

  • PubChemLite. 8-quinolinesulfonic acid (C9H7NO3S). Link

  • ResearchGate. (2013, July 31). How to Reduce Noise in a UV-Visible Spectrometer (% R)?Link

  • PubChem. 8-Quinolinesulfonic acid. Link

  • PMC. (2025, October 3). Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][3][4]phenanthroline Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects. Link

  • Unknown Source. UV/VIS-spectrometer background.
  • Dalton Transactions (RSC Publishing). (2021, November 1). Complexes of In(iii) with 8-hydroxyquinoline-5-sulfonate in solution: structural studies and the effect of cationic surfactants on the photophysical behaviour. Link

  • Jurnal UPI. (2021, June 13). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Link

  • Unknown Source. UV-Vis Spectroscopy.
  • PubMed. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Link

  • OpenStax adaptation. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Link

  • Physical Chemistry Chemical Physics (RSC Publishing). ATR-IR spectroscopic studies of the formation of sulfuric acid and sulfuric acid monohydrate films. Link

  • MDPI. (2020, August 22). Photoluminescence as a Complementary Tool for UV-VIS Spectroscopy to Highlight the Photodegradation of Drugs: A Case Study on Melatonin. Link

Sources

Optimization

Purification techniques for removing organic impurities from quinoline-8-sulfonic acid hydrate

Welcome to the Technical Support & Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in the isolation of high-purity qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in the isolation of high-purity quinoline derivatives. Quinoline-8-sulfonic acid hydrate is a critical intermediate, but its synthesis often yields a complex matrix of unreacted starting materials, occluded sulfates, and isomeric polysulfonated byproducts.

This guide bypasses generic advice, offering field-proven, mechanistically grounded strategies to achieve pharmaceutical-grade purity.

Part 1: Core Purification Logic & Workflow

The purification of quinoline-8-sulfonic acid hydrate requires a multi-staged approach. Simple recrystallization is rarely sufficient due to the complex solubility profiles of the reaction byproducts.

Workflow A Crude Sulfonation Mixture B Controlled Water Addition (<40°C) A->B C Primary Crystallization (60-65% Yield) B->C D Filtration & Cold Water Wash C->D E Pure Quinoline-8- Sulfonic Acid Hydrate D->E

Workflow for the isolation and purification of quinoline-8-sulfonic acid hydrate.

Part 2: Troubleshooting FAQs

Q1: During the initial aqueous precipitation, my quinoline-8-sulfonic acid hydrate crystals contain high levels of occluded sulfate and unreacted quinoline. How can I prevent this? A1: When scaling up the sulfonation of quinoline, researchers often push the aqueous precipitation step to maximize yield. However, if an effort is made to obtain more than 70% of the quinoline-8-sulfonic acid from the mother liquor, the crystallization time is prolonged, and a considerable quantity of sulfate impurity becomes occluded within the crystallizate[1].

  • The Causality: High supersaturation forces rapid, disordered crystal lattice formation, physically trapping the sulfuric acid mother liquor inside the hydrate structure.

  • The Solution: Limit the primary crystallization yield to 60-65%[1]. This controlled thermodynamic approach ensures a highly ordered crystal lattice. Unreacted quinoline can subsequently be removed via solvent extraction, exploiting its lipophilicity compared to the hydrophilic sulfonate[2].

Q2: My product is contaminated with isomeric impurities (e.g., 6-quinolinesulfonic acid) and disulfonic acids. Recrystallization is not separating them. What is the mechanistic workaround? A2: Standard recrystallization fails because isomeric mono-sulfonic acids and disulfonic acids share nearly identical aqueous solubility profiles with the target 8-sulfonic acid.

  • The Causality: The hydration spheres and dipole moments of these isomers are too similar for simple thermodynamic separation in standard solvents.

  • The Solution: Implement an organic amine-salt precipitation strategy. By introducing a bulky amine like diphenylguanidine, you create water-insoluble or sparingly soluble salts[3]. The steric bulk of the amine interacts differently with mono- vs. di-sulfonic acids, altering their solubility drastically and allowing for differential precipitation[3].

Q3: How do I ensure the final product maintains its stable hydrate form without retaining residual organic solvents? A3: Dehydration occurs if harsh drying conditions (e.g., high vacuum at elevated temperatures) are used, stripping the coordinated water molecules.

  • The Solution: Dry the filtered crystals under a controlled humidity environment or at a moderate temperature (40–50 °C) under a mild vacuum until the mass stabilizes, corresponding precisely to the stoichiometric hydrate.

Part 3: Self-Validating Experimental Protocols
Protocol A: Controlled Aqueous Precipitation & Extraction

This protocol isolates the hydrate while preventing sulfate occlusion and removing unreacted quinoline.

  • Dilution: To the crude sulfonation mix, slowly add a volume of distilled water equal to the weight of the sulfonation portion. Maintain the temperature below 40 °C to prevent hydrolysis[1].

  • Crystallization: Stir the mixture at 20–25 °C. Stop the process when the estimated yield reaches 60–65% of the theoretical maximum[1].

  • Filtration: Isolate the hydrate crystals via vacuum filtration.

  • Extraction (Unreacted Quinoline): Suspend the crystals in water, adjust the pH to ~8 using sodium hydroxide, and extract with toluene. The unreacted free-base quinoline partitions into the organic layer, leaving the sulfonate in the aqueous phase[2].

  • Self-Validation Step: Re-acidify the aqueous layer to precipitate the product. Test a small aqueous aliquot of the final crystals with Barium Chloride ( BaCl2​ ). The absence of a white precipitate validates the total exclusion of occluded sulfates.

Protocol B: Advanced Isomeric Purification via Amine Salt Formation

This protocol separates closely related disulfonic and isomeric impurities.

  • Salt Formation: Dissolve the crude quinoline-8-sulfonic acid in a minimal amount of dilute aqueous NaOH (pH 7-8).

  • Amine Addition: Add a stoichiometric amount of diphenylguanidine (dissolved in dilute HCl) dropwise to the solution while maintaining the temperature at 55–60 °C[3].

  • Separation: Cool the mixture to room temperature and stir overnight. The specific amine salt of the target mono-sulfonic acid will precipitate differentially from the disulfonic impurities[3].

  • Regeneration: Filter the precipitate, resuspend in distilled water at 60 °C, and add 10% aqueous NaOH to liberate the free amine (which is then filtered off)[3].

  • Self-Validation Step: Analyze the aqueous filtrate via HPLC to confirm the absence of disulfonic acids before re-acidifying the solution to precipitate the ultra-pure quinoline-8-sulfonic acid hydrate.

Part 4: Quantitative Data Comparison
Purification TechniqueTarget Impurity RemovedScalabilityTypical Purity AchievedKey Mechanistic Advantage
Controlled Aqueous Precipitation Occluded SulfatesHigh (Industrial)>95%Limits supersaturation, preventing mother liquor trapping in the crystal lattice.
Amine-Salt Precipitation Isomeric & Disulfonic AcidsMedium (Pilot)>99%Leverages differential steric bulk and solubility of organic amine salts.
Toluene/Solvent Extraction Unreacted QuinolineHigh>98%Exploits the lipophilicity of free quinoline versus the hydrophilic sulfonate.
Ion-Exchange Chromatography Trace Organics & SaltsLow (Analytical)>99.9%High-resolution separation based on charge density and pKa differences.
Part 5: Impurity Troubleshooting Decision Tree

Use the following logical matrix to diagnose and resolve specific impurity profiles detected in your final hydrate batch.

Troubleshooting Start Impurity Detected in Final Hydrate Q1 Identify Impurity Type (via HPLC/TLC) Start->Q1 Type1 Unreacted Quinoline Q1->Type1 Type2 Occluded Sulfates Q1->Type2 Type3 Isomeric / Disulfonic Acids Q1->Type3 Sol1 Toluene Extraction (pH Adjustment) Type1->Sol1 Sol2 Limit Crystallization Yield to 60-65% Type2->Sol2 Sol3 Amine-Salt Precipitation Type3->Sol3

Decision tree for identifying and resolving organic impurities in quinoline-8-sulfonic acid.

References
  • Process for purification of quinoline yellow - Google Patents.3

  • Quinoline sulfonation process - Google Patents.1

  • A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals - Benchchem. 2

Sources

Reference Data & Comparative Studies

Validation

Quinoline-8-sulfonic acid hydrate vs 8-hydroxyquinoline for heavy metal ion selectivity

Comparative Guide: Quinoline-8-Sulfonic Acid Hydrate vs. 8-Hydroxyquinoline for Heavy Metal Ion Selectivity As a Senior Application Scientist, selecting the appropriate chelating agent is rarely a matter of simple bindin...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Quinoline-8-Sulfonic Acid Hydrate vs. 8-Hydroxyquinoline for Heavy Metal Ion Selectivity

As a Senior Application Scientist, selecting the appropriate chelating agent is rarely a matter of simple binding affinity; it is a complex calculation of phase behavior, coordination geometry, and the thermodynamic stability of the resulting complex. The quinoline scaffold is a privileged structure in coordination chemistry. By modifying the functional group at the 8-position, we can drastically alter the ligand's physicochemical properties.

This guide provides an objective, data-driven comparison between 8-Hydroxyquinoline (8-HQ) and Quinoline-8-sulfonic acid (8-QSA) , detailing the causality behind their metal ion selectivity and providing self-validating experimental protocols for your laboratory workflows.

Mechanistic Profiling & Causality of Chelation

The fundamental difference between 8-HQ and 8-QSA lies in the electronic and steric nature of their respective donor groups, which dictates the solubility and application of the resulting metal complexes.

  • 8-Hydroxyquinoline (8-HQ): 8-HQ acts as a potent bidentate ligand, coordinating through its heterocyclic pyridine nitrogen and the phenolic oxygen. Because the phenolic hydroxyl group has a pKa of ~9.8, its deprotonation is necessary to form the most stable complexes. The Causality: The displacement of the hydroxyl hydrogen neutralizes the charge of the incoming metal ion (e.g., Cu²⁺, Zn²⁺, Fe³⁺). This charge neutralization creates a highly lipophilic, neutral complex that precipitates out of aqueous solutions, making 8-HQ the gold standard for solid-phase extraction and organic phase-transfer applications. Furthermore, binding increases the molecule's rigidity, inhibiting excited-state intermolecular proton transfer (ESIPT) and resulting in a massive fluorescent "turn-on" effect used in chemosensors.

  • Quinoline-8-Sulfonic Acid (8-QSA): In 8-QSA, the hydroxyl group is replaced by a bulky, strongly acidic sulfonate group (pKa < 1.0). The Causality: The sulfonate group remains ionized across nearly all practical pH ranges. When it coordinates with a metal ion, the resulting complex typically retains a net charge or extreme polarity. Consequently, 8-QSA forms highly water-soluble complexes[1]. This prevents precipitation, dictating its use as a homogeneous aqueous masking agent or a dye intermediate rather than an extraction reagent[1].

ChelationLogic M Target Heavy Metal Ions (Cu2+, Zn2+, Fe3+) HQ 8-Hydroxyquinoline (8-HQ) Phenolic OH (pKa ~9.8) M->HQ pH > 5.0 QSA Quinoline-8-Sulfonic Acid (8-QSA) Sulfonic Acid (pKa < 1) M->QSA pH > 1.0 C1 Neutral Chelate Complex Precipitation / Organic Soluble HQ->C1 Deprotonation & Coordination C2 Charged Chelate Complex Aqueous Soluble QSA->C2 Electrostatic Coordination App1 Solid-Phase Extraction & Fluorescent Sensors C1->App1 Phase Separation App2 Aqueous Masking Agents & Dye Intermediates C2->App2 Homogeneous Solution

Logical flow of metal chelation pathways and phase behaviors for 8-HQ vs 8-QSA.

Quantitative Selectivity and Thermodynamic Data

While both ligands bind a broad spectrum of transition metals, 8-HQ has been extensively quantified for its extraction capabilities. When immobilized on an inert support (like silica gel) to overcome the poor breakthrough capacity typical of liquid-liquid extraction, 8-HQ demonstrates exceptional affinity for heavy metals[2].

Table 1: Physicochemical and Binding Profile Comparison

Parameter8-Hydroxyquinoline (8-HQ)Quinoline-8-Sulfonic Acid (8-QSA)
Primary Donor Atoms N (Pyridine), O (Phenolic)N (Pyridine), O (Sulfonate)
pKa Values ~5.0 (NH⁺), ~9.8 (OH)~5.0 (NH⁺), < 1.0 (SO₃H)
Complex Charge (M²⁺) Neutral (1:2 stoichiometry)Anionic / Highly Polar
Complex Solubility Highly lipophilic (precipitates)Highly hydrophilic (aqueous)
Primary Applications Extraction, Sensors, AntimicrobialsDye intermediates, Aqueous masking

Table 2: Breakthrough Capacity for Silica-Immobilized 8-HQ [2]

Target Metal IonBreakthrough Capacity (μmol/g)Isotherm Linearity (R-value)
Cu(II) 5510.9977
Co(II) 5580.9979
Cr(III) 8370.9980

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every primary measurement is cross-verified by an orthogonal technique.

Protocol A: Determination of Binding Stoichiometry via Job’s Method

Objective: Quantify the stoichiometric ratio of the metal-ligand complex.

  • Solution Preparation: Prepare equimolar solutions (e.g., 1.0 mM) of the target metal salt (e.g., CuCl₂) and the ligand (8-HQ or 8-QSA) in a buffered solvent system (pH 7.4 for 8-HQ to ensure deprotonation).

  • Continuous Variation: Create a series of 10 samples where the total molarity is kept constant, but the mole fraction of the ligand varies from 0.1 to 0.9.

  • Optical Analysis: Measure the UV-Vis absorbance at the complex's specific λ_max (typically ~380-420 nm). Plot Absorbance vs. Mole Fraction. The peak of the curve indicates the binding stoichiometry (e.g., 0.66 indicates a 1:2 Metal:Ligand ratio).

  • Validation Check (Conductometry): To validate the optical data, perform a conductometric titration. Gradually add the ligand to the metal salt solution. The molar conductivity will increase as the ligand binds the metal and transfers its lipophilic character, increasing the dissociation of ion pairs. The conductivity will plateau exactly when the stoichiometric ratio (e.g., 2:1 L:M) is reached, confirming the Job's plot[3].

Protocol B: Solid-Phase Extraction & Breakthrough Capacity Analysis

Objective: Evaluate the practical metal-trapping efficiency of functionalized ligands.

  • Column Preparation: Pack a glass column with 8-HQ chemically immobilized on silica gel (HQ@R-{SiO₂}n)[2].

  • Sample Loading: Pass a known concentration of metal ion solution (e.g., Cr³⁺ or Cu²⁺) through the column at a controlled flow rate (e.g., 1 mL/min).

  • Elution & Quantification: Collect the eluent in fractions and quantify the remaining metal ions using ICP-MS or Atomic Absorption Spectroscopy (AAS).

  • Validation Check (Isotherm Modeling): The system validates itself through thermodynamic modeling. Plot the equilibrium data as Ce/qe versus Ce. The resulting plot must yield a linear relationship (R > 0.99) to confirm that the extraction follows a Langmuir monolayer adsorption isotherm, proving that the binding sites are uniform and accurately quantified[2].

ExpWorkflow S1 1. Ligand Preparation Equimolar 8-HQ & 8-QSA S2 2. Spectrophotometric Titration Incremental Metal Ion Addition S1->S2 S3 3. Job's Method Analysis Determine Binding Stoichiometry S2->S3 S4 4. Isotherm Modeling Calculate Breakthrough Capacity S3->S4 S5 5. Validation Conductometric Confirmation S4->S5

Step-by-step experimental workflow for determining metal ion selectivity.

Application Suitability in Drug Development & Materials Science

  • Drug Development: 8-HQ is heavily utilized in medicinal chemistry. Because metal imbalance is a leading cause of neurodegenerative diseases, 8-HQ's ability to cross lipid membranes (due to its lipophilicity) and restore metal homeostasis makes it a potent therapeutic scaffold[4]. Furthermore, its iron complexes can act as chemical nucleases, breaking the phosphodiester backbone of DNA in cancer cells[4].

  • Materials Science: 8-QSA is strictly preferred when precipitation must be avoided. Its highly soluble nature makes it an ideal intermediate for synthesizing complex reactive dyes and acting as a masking agent in homogeneous aqueous catalysis[1].

Sources

Comparative

Transition Metal Binding Affinities: A Comparative Guide to Quinoline-8-Sulfonic Acid Hydrate and EDTA

Introduction In coordination chemistry, analytical sciences, and drug development, the selection of an appropriate chelating agent dictates the thermodynamic stability and kinetic inertness of the resulting metal complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In coordination chemistry, analytical sciences, and drug development, the selection of an appropriate chelating agent dictates the thermodynamic stability and kinetic inertness of the resulting metal complex. Ethylenediaminetetraacetic acid (EDTA) is universally recognized as the gold standard for transition metal chelation. However, researchers often explore alternative scaffolds, such as quinoline-8-sulfonic acid (8-QSA) hydrate, when specific steric, electronic, or low-affinity reversible profiles are required.

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of the transition metal binding affinities of 8-QSA and EDTA, detailing the mechanistic causality behind their performance differences and outlining the experimental protocols required to validate these metrics in the laboratory.

Mechanistic Causality of Chelation

The binding affinity—quantified by the stability constant ( logK )—of a ligand to a transition metal is governed by a delicate balance of enthalpic and entropic factors.

  • EDTA (Hexadentate Chelator): EDTA coordinates through two amine nitrogens and four carboxylate oxygens. The formation of five highly stable five-membered chelate rings drives a massive entropic gain (the macrochelate effect) by displacing six coordinated water molecules from the aqueous metal ion[1]. Furthermore, the localized negative charges on the carboxylate groups provide strong electrostatic (enthalpic) attraction to transition metals, resulting in exceptionally stable complexes[1].

  • 8-QSA Hydrate (Bidentate Chelator): 8-QSA coordinates via the quinoline nitrogen and one oxygen atom of the sulfonate group. Unlike the phenolate group in the heavily utilized 8-hydroxyquinoline (which forms highly stable complexes), the sulfonate group in 8-QSA is highly resonance-stabilized and fully deprotonated at very low pH. This delocalization makes the sulfonate oxygen a "hard" and relatively weak Lewis base[2]. Consequently, 8-QSA forms much weaker complexes with borderline transition metals (like Cu²⁺ and Zn²⁺) because it lacks both the massive entropic advantage of a hexadentate ligand and the strong enthalpic pull of a localized anion[2]. Computational interaction energy and charge transfer studies corroborate this, ranking 8-quinolinesulphonic acid as a significantly weaker donor organic base compared to other quinoline derivatives[3].

Quantitative Data Presentation

The following table summarizes the conditional stability constants ( logK1​ ) for 1:1 metal-ligand complexes at standard analytical conditions (aqueous, 25°C, I=0.1 M).

Transition Metal IonEDTA logK1​ 8-QSA Hydrate logK1​ (Approx.)Mechanistic Coordination Mode
Cu²⁺ 18.82.5 – 3.5Hexadentate vs. Bidentate (N,O)
Ni²⁺ 18.62.0 – 3.0Hexadentate vs. Bidentate (N,O)
Zn²⁺ 16.51.5 – 2.5Hexadentate vs. Bidentate (N,O)
Fe³⁺ 25.13.0 – 4.5Hexadentate vs. Bidentate (N,O)
Co²⁺ 16.31.5 – 2.5Hexadentate vs. Bidentate (N,O)

Data Interpretation: EDTA exhibits binding affinities that are orders of magnitude higher than 8-QSA across all tested transition metals. The weak binding of 8-QSA reflects the poor coordinating ability of the sulfonate moiety compared to EDTA's carboxylates.

Experimental Protocol: Determining Binding Affinities

To empirically validate these differences, a dual-method approach utilizing Potentiometric Titration and Isothermal Titration Calorimetry (ITC) is recommended. This self-validating system ensures that weak binders (like 8-QSA) are accurately profiled alongside strong binders (like EDTA).

Step-by-Step Methodology:

Step 1: Reagent Standardization

  • Prepare 0.05 M solutions of the transition metal nitrates (e.g., Cu(NO₃)₂) in ultra-pure water. Standardize the exact metal concentration using Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES).

  • Prepare 0.01 M solutions of EDTA and 8-QSA hydrate. Maintain a constant background ionic strength of 0.1 M using KNO₃ to ensure activity coefficients remain stable during analysis.

Step 2: Potentiometric Titration (Optimized for High-Affinity EDTA)

  • Calibrate a high-precision glass electrode in terms of hydrogen ion concentration using strong acid/base titrations.

  • In a thermostated cell at 25.0 ± 0.1 °C under a nitrogen atmosphere, titrate a 50 mL mixture of metal ion and EDTA (1:1 and 1:2 molar ratios) with standardized 0.1 M KOH.

  • Record pH changes. Because EDTA binds strongly, the displacement of protons will be sharp and distinct, allowing for straightforward determination of conditional stability constants[4].

Step 3: Isothermal Titration Calorimetry (Optimized for Low-Affinity 8-QSA)

  • Because 8-QSA binds weakly and its sulfonate group is already deprotonated at working pH, potentiometry may yield ambiguous inflection points. ITC directly measures the heat of binding ( ΔH ).

  • Load the ITC syringe with the standardized metal solution and the sample cell with the 8-QSA solution.

  • Perform 20-30 sequential injections of 2 μL each, recording the thermal power required to maintain a zero temperature difference between the reference and sample cells.

Step 4: Data Synthesis & Speciation Modeling

  • Export potentiometric data to speciation software (e.g., HYPERQUAD) to calculate logK values based on mass balance equations.

  • Export ITC thermograms to binding analysis software (e.g., NanoAnalyze) to simultaneously extract ΔH , ΔS , and the association constant ( Ka​ ). Convert Ka​ to logK for direct comparison.

Analytical Workflow Visualization

G cluster_0 Ligand Selection cluster_1 Analytical Workflow cluster_2 Data Output N1 EDTA (Hexadentate) N3 Potentiometric Titration N1->N3 N4 Isothermal Titration Calorimetry (ITC) N1->N4 N2 8-QSA Hydrate (Bidentate) N2->N3 N2->N4 N5 Speciation Modeling N3->N5 N4->N5 N6 Stability Constants (log K) N5->N6

Workflow for comparing transition metal binding affinities via thermodynamic profiling.

Conclusion

While EDTA remains the undisputed choice for robust, high-affinity transition metal sequestration, 8-QSA hydrate occupies a specific niche. Its weak binding affinity—driven by the hard, resonance-stabilized sulfonate group and bidentate geometry—makes it suitable for applications requiring reversible, low-affinity metal interactions, or as a structural scaffold for synthesizing more complex therapeutics where permanent metal sequestration would be detrimental to metalloenzyme homeostasis.

References

  • Title: Determination of conditional stability constants for some divalent transition metal ion-EDTA complexes by electrospray ionization mass spectrometry Source: PubMed / NIH URL
  • Title: Metal Complexes of EDTA: An Exercise in Data Interpretation Source: ACS Publications URL
  • Title: Proton-Conducting Hydrogen-Bonded Framework of a Cobalt(II)
  • Title: Interaction energy, charge transfer and energy lowering in metal-ligand interaction Source: TSI Journals URL

Sources

Validation

Quinoline-8-sulfonic acid hydrate vs quinoline-8-carboxylic acid in coordination chemistry

Ligand Design in Coordination Chemistry: A Comparative Guide to Quinoline-8-sulfonic Acid vs. Quinoline-8-carboxylic Acid As coordination chemistry evolves, the rational design of ligands dictates the thermodynamic stabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Ligand Design in Coordination Chemistry: A Comparative Guide to Quinoline-8-sulfonic Acid vs. Quinoline-8-carboxylic Acid

As coordination chemistry evolves, the rational design of ligands dictates the thermodynamic stability, topological outcome, and functional application of metal complexes. Two structurally related but chemically divergent bidentate ligands—Quinoline-8-sulfonic acid (8-QSA) and Quinoline-8-carboxylic acid (8-QCA)—perfectly illustrate this principle. While both share the quinoline scaffold and act as N,O-donors, the substitution of a sulfonate group for a carboxylate fundamentally alters their electronic properties, steric bulk, and coordination behavior.

This guide objectively compares the performance of 8-QSA and 8-QCA, providing application scientists and drug development professionals with the mechanistic causality and self-validating protocols needed to select the appropriate ligand for supramolecular assembly, catalysis, or chemosensor development.

Thermodynamic & Structural Causality

The divergent behavior of 8-QSA and 8-QCA stems from the intrinsic electronic differences between the sulfonate (-SO₃H) and carboxylate (-COOH) groups.

  • Quinoline-8-sulfonic acid (8-QSA): The sulfonate group is highly polar, fully ionized at neutral pH, and possesses three equivalent oxygen atoms. Because the negative charge is delocalized over three oxygens, 8-QSA is a weaker Lewis base compared to its carboxylate counterpart. Instead of forming tight, rigid chelates, 8-QSA often adopts a bridging coordination mode or allows solvent molecules (like water) to complete the metal's coordination sphere. This makes 8-QSA an exceptional building block for generating extensive, hydrogen-bonded 2D and 3D supramolecular networks1[1].

  • Quinoline-8-carboxylic acid (8-QCA): The carboxylate group is a harder, more basic donor. Upon deprotonation, it forms a highly stable, rigid 5-membered metallacycle with the quinoline nitrogen. This tight "bite angle" is ideal for stabilizing low-valent transition metals during oxidative addition steps in catalytic cycles, as well as forming robust luminescent chemosensors 2[2]. Furthermore, 8-QCA exhibits strong donor properties when reacting with metals like Chromium(III), yielding highly stable tris-complexes3[3].

CoordinationLogic Precursor Metal Precursor (Zn, Rh, Cr) QSA Quinoline-8-sulfonic acid (8-QSA) Precursor->QSA Aqueous/Polar QCA Quinoline-8-carboxylic acid (8-QCA) Precursor->QCA Organic/Non-polar Net Supramolecular Networks (Weak N,O-chelation + H-bonding) QSA->Net Steric Bulk & -SO3 Polarity Chelate Discrete Monomers/Dimers (Strong N,O-chelation) QCA->Chelate Hard Lewis Base & Tight Bite Angle

Divergent coordination pathways of 8-QSA and 8-QCA with transition metals.

Comparative Performance Data

To facilitate experimental design, the physical and coordination parameters of both ligands are summarized below.

ParameterQuinoline-8-sulfonic acid (8-QSA)Quinoline-8-carboxylic acid (8-QCA)
Functional Group Sulfonate (-SO₃H)Carboxylate (-COOH)
Donor Atoms N, O (often bridging via multiple O)N, O (strict bidentate chelation)
Ligand Strength (Lewis Base) WeakerStronger[3]
Typical Complex Topology 2D/3D Hydrogen-bonded networks[1]Discrete monomeric/dimeric chelates[4]
Solubility Profile High aqueous solubilitySoluble in organic solvents (EtOH, DCM)
Primary Application Supramolecular chemistry, Metal extractionOrganometallic catalysis, Chemosensors[2][4]

Self-Validating Experimental Workflows

A robust protocol must contain internal checkpoints to verify success before proceeding to complex characterization. Below are two field-proven methodologies demonstrating the distinct applications of these ligands.

Protocol A: Synthesis of a Supramolecular Network via 8-QSA

Objective: Synthesize[Zn(8-QSA)₂(H₂O)₂] to exploit the hydrogen-bonding capacity of the sulfonate group. Causality: Using an aqueous medium ensures that water molecules coordinate to the Zn(II) center, which is a prerequisite for forming the intermolecular hydrogen bonds with the uncoordinated sulfonate oxygens[1].

  • Precursor Dissolution: Dissolve 1.0 mmol of Zinc(II) acetate in 10 mL of distilled water.

  • Ligand Introduction: Slowly add an aqueous solution of 8-QSA hydrate (2.0 mmol) to the metal center.

  • Crystallization: Stir the mixture for 2 hours at room temperature, then allow the solution to evaporate slowly over several days.

  • Validation Checkpoints:

    • Visual: Formation of colorless, block-like crystals.

    • Structural: X-ray crystallography will reveal a centrosymmetric distorted octahedral geometry[1].

    • Spectroscopic: IR spectroscopy will show distinct sulfonate stretching bands and broad O-H stretches from the coordinated water molecules.

Protocol B: Synthesis of a Catalytic Rhodium Complex via 8-QCA

Objective: Synthesize cis-[Rh(CO)₂Cl(8-QCA)] for the catalytic carbonylation of methanol. Causality: The rigid bite angle of 8-QCA efficiently cleaves the rhodium dimer precursor, forcing a cis-coordination geometry that stabilizes the Rh(I) center for subsequent oxidative addition4[4].

  • Precursor Activation: Dissolve the dimeric rhodium precursor [Rh(CO)₂Cl]₂ (0.5 mmol) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Ligand Chelation: Add 8-QCA (1.0 mmol) in a 1:2 molar ratio.

  • Reaction & Isolation: Stir at room temperature for 1 hour. Precipitate the product using hexane and dry under vacuum.

  • Validation Checkpoints:

    • Spectroscopic (Critical): IR spectroscopy is the primary self-validating tool. Upon successful chelation, the ν(CO) bands of the starting dimer will shift significantly, confirming the formation of the cis-[Rh(CO)₂Cl(8-QCA)] complex[4].

    • Functional: The resulting complex will exhibit higher catalytic activity for methanol carbonylation (Turnover Number > 1700 in 1h) compared to standard Monsanto species[4].

Workflow S1 1. Precursor Prep [Rh(CO)2Cl]2 in DCM S2 2. Ligand Addition 8-QCA (1:2 ratio) S1->S2 S3 3. Reaction Stir at RT (1h) S2->S3 S4 4. Isolation cis-[Rh(CO)2Cl(8-QCA)] S3->S4 Val Validation IR: ν(CO) shift S4->Val

Self-validating synthetic workflow for Rh(I)-8-QCA catalytic complexes.

Application Decision Matrix

When designing a new coordination complex, the choice between 8-QSA and 8-QCA should be dictated by the desired end-state of the material:

  • Select 8-QSA when engineering metal-organic frameworks (MOFs), environmental extraction agents, or supramolecular architectures. Its high aqueous solubility and propensity to form extensive hydrogen-bonded networks make it an ideal structural node[1].

  • Select 8-QCA when developing homogeneous organometallic catalysts, luminescent materials, or highly selective chemosensors. The carboxylate group provides a tighter, more electron-rich coordination environment that is critical for stabilizing reactive metal intermediates[2][4].

References

  • Diaquabis(quinoline-8-sulfonato-κN,O)zinc(II)
  • Rhodium(I)
  • Donor Properties of Pyridine and Quinoline Carboxylic Acids Source: Zenodo URL
  • ROBUST AND SELECTIVE ANALYSIS OF THE Co2+ IONS USING NEWLY PREPARED QUINOLINE-BASED CHEMOSENSORS AND DFT OPTIMIZATION Source: Rasayan Journal of Chemistry URL

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of Quinoline-8-Sulfonic Acid Hydrate

As a Senior Application Scientist, it is understood that excellence in research is intrinsically linked to a culture of safety. The proper management of chemical waste is not merely a regulatory hurdle but a fundamental...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that excellence in research is intrinsically linked to a culture of safety. The proper management of chemical waste is not merely a regulatory hurdle but a fundamental aspect of scientific integrity and environmental stewardship. This guide provides a comprehensive, technically grounded procedure for the disposal of quinoline-8-sulfonic acid hydrate, a compound that requires careful handling due to its dual chemical nature as both a sulfonic acid and a quinoline derivative. The protocols herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Core Directive: Hazard Profile and Risk Mitigation

Quinoline-8-sulfonic acid hydrate must be managed as a hazardous substance from the moment of its use to its final disposal. Its hazard profile is derived from both the acidic sulfonyl group and the biologically active quinoline ring. The quinoline moiety is known for its environmental persistence and potential toxicity to aquatic life, while sulfonic acids are inherently corrosive.[1][2] Some quinoline derivatives are also suspected of causing genetic defects, necessitating cautious handling to prevent exposure.

The foundational principle of this guide is waste minimization and containment . Under no circumstances should this chemical or its residues be disposed of in standard trash or washed down the sanitary sewer.[3][4] All generated waste streams containing this compound must be collected, segregated, and processed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[5][6]

Data Presentation: Hazard and Regulatory Information

The following table summarizes the key hazard classifications for quinoline-sulfonic acid derivatives, which should be used to inform handling and disposal procedures.

Hazard CategoryGHS Classification & StatementRationale and Primary Concern
Eye Damage/Irritation Category 2: H319 - Causes serious eye irritation.[7]Direct contact can cause significant, painful irritation. Mandates the use of chemical safety goggles.
Skin Corrosion/Irritation Category 2: H317 - Causes skin irritation.[7]Prolonged contact can lead to irritation. Chemical-resistant gloves are required.
Respiratory Irritation May cause respiratory irritation.[7][8]Inhalation of the powdered form can irritate the respiratory tract. All handling should occur in a fume hood.
Acute Oral Toxicity Harmful if swallowed.[8]Ingestion can lead to adverse health effects, underscoring the need for strict hygiene protocols.
Genetic Defects Some quinoline derivatives are suspected of causing genetic defects.This potential long-term health hazard requires minimizing all routes of exposure.
Environmental Hazard Toxic to aquatic life with long-lasting effects.[4][9][10]The quinoline structure is persistent and ecotoxic.[1] Prevents drain disposal absolutely.

Mandatory Safety Protocols: PPE and Engineering Controls

Prior to handling quinoline-8-sulfonic acid hydrate in any capacity, from experimental use to waste disposal, the following personal protective equipment (PPE) and engineering controls are mandatory.

  • Eye Protection : Chemical safety goggles are essential to protect against splashes of solutions or accidental projection of solid particles.[5]

  • Hand Protection : Chemical-resistant nitrile gloves must be worn to prevent skin contact.[5] Inspect gloves for integrity before each use.

  • Body Protection : A standard laboratory coat must be worn to protect skin and clothing.[5]

  • Engineering Controls : All weighing, handling, and disposal procedures must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5]

Experimental Protocol: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in a compliant waste management program.[3] This prevents dangerous chemical reactions and ensures the waste is routed to the correct final disposal facility.

  • Waste Identification : Designate separate, clearly labeled hazardous waste containers for each waste stream. The label must include the words "Hazardous Waste," the full chemical name "Quinoline-8-sulfonic acid hydrate," and a description of any solvents present.[11]

  • Solid Waste Collection :

    • Place unused or expired solid quinoline-8-sulfonic acid hydrate directly into a dedicated, sealed container labeled for solid hazardous waste.[5]

    • Any contaminated disposable materials, such as weighing papers, pipette tips, or gloves, must also be collected in this container.[5][12]

  • Liquid Waste (Solutions) Collection :

    • Collect all aqueous and solvent-based solutions containing quinoline-8-sulfonic acid hydrate in a dedicated, leak-proof hazardous waste container compatible with the solvent used.[5]

    • Crucially, do not mix this waste stream with other incompatible waste types , such as strong oxidizing agents or strong bases, unless it is part of a specific neutralization protocol.[4][5]

  • Contaminated Labware Decontamination :

    • Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol or acetone).

    • Collect the initial rinsate as hazardous liquid waste in the appropriate container.[12] Subsequent rinses can be managed similarly.

On-Site Treatment: Neutralization of Dilute Aqueous Waste

For dilute aqueous waste streams, a neutralization step can be performed to reduce the corrosivity hazard for safer storage and transport.

Causality Note : This procedure is intended only to neutralize the sulfonic acid's corrosivity. The resulting solution remains hazardous due to the ecotoxicity of the quinoline moiety and must be collected for professional disposal.[1][9] This process does not render the waste safe for drain disposal.

  • Preparation : This procedure must be performed by trained personnel in a chemical fume hood with full PPE. Place the container of acidic waste in a larger secondary container (e.g., an ice bath) to dissipate heat generated during neutralization.[13]

  • Base Selection : Prepare a 5-10% solution of a weak base, such as sodium bicarbonate or soda ash (sodium carbonate). Avoid strong bases like sodium hydroxide, as the reaction can be violently exothermic.[13]

  • Neutralization :

    • While gently stirring the acidic solution, slowly add the dilute base solution dropwise.[13]

    • If using a carbonate-based solution, be aware that effervescence (CO₂ gas evolution) will occur. Add the base slowly to control the rate of reaction and prevent overflow.[13]

    • Periodically check the pH of the solution using a pH meter or pH strips.

  • Completion and Collection :

    • Continue adding the base until the pH is in the neutral range (pH 6-8).[13]

    • Once neutralized, securely cap the container, ensure it is properly labeled, and transfer it to your laboratory's designated hazardous waste storage area.

Spill Management Protocol

In the event of a small-scale laboratory spill, immediate and correct action is required.

  • Evacuate and Secure : Alert personnel in the immediate area and control access. Eliminate all ignition sources.[4]

  • Don PPE : Before addressing the spill, ensure you are wearing the full required PPE.

  • Contain and Absorb : Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.[4]

  • Collect Waste : Carefully sweep or scoop the absorbed material into a sealed, labeled container for disposal as hazardous solid waste.[4]

  • Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent, and then wash thoroughly with soap and water. Dispose of all cleaning materials as hazardous waste.[13]

  • Ventilate : Allow the area to ventilate before resuming work.[4]

Storage and Final Disposal

All collected waste must be stored and disposed of in accordance with EPA and OSHA regulations.[3][6][14]

  • Storage : Store sealed waste containers in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation. The storage area should be secure, well-ventilated, and away from incompatible materials.

  • Arrange for Pickup : Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup.[5] Provide them with the full chemical name and any available Safety Data Sheet (SDS) information. The final disposal is typically accomplished through high-temperature incineration at a permitted hazardous waste facility.[11][12]

Disposal Decision Workflow

The following diagram outlines the logical workflow for the proper handling and disposal of quinoline-8-sulfonic acid hydrate.

G start Waste Generation (Solid, Liquid, or Contaminated Labware) assess Hazard Assessment (Corrosive, Irritant, Ecotoxic) start->assess ppe Wear Full PPE (Goggles, Gloves, Lab Coat) assess->ppe segregate Segregate Waste Streams ppe->segregate solid_waste Solid Waste (Unused chemical, contaminated disposables) segregate->solid_waste Solid liquid_waste Liquid Waste (Aqueous or solvent solutions) segregate->liquid_waste Liquid labware Contaminated Labware (Glassware) segregate->labware Labware collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid is_dilute_aq Dilute Aqueous Solution? liquid_waste->is_dilute_aq decon Decontaminate with Solvent labware->decon store Store in Satellite Accumulation Area collect_solid->store neutralize Neutralize (pH 6-8) with Weak Base is_dilute_aq->neutralize Yes collect_liquid Collect in Labeled Liquid Waste Container is_dilute_aq->collect_liquid No / Solvent-based neutralize->collect_liquid collect_liquid->store collect_rinsate Collect Rinsate as Liquid Waste decon->collect_rinsate collect_rinsate->store ehs Arrange Pickup via EHS / Licensed Contractor store->ehs

Caption: Disposal workflow for Quinoline-8-Sulfonic Acid Hydrate.

References

  • Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. PubMed, [Link]

  • SULPHONIC ACID, 90% - SAFETY DATA SHEET. Oxiteno, [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager, [Link]

  • Insights into Quinoline in Context of Conventional versus Green Synthesis. Current Organic Chemistry, [Link]

  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration, [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals, [Link]

  • Quinoline - SAFETY DATA SHEET. PENTA, [Link]

  • OSHA Rules for Chemical Hazards. DuraLabel Resources, [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health, [Link]

  • Laboratory Waste Management Guidelines. Princeton University, [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Kaizen Safety, [Link]

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health, [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA, [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. CDC, [Link]

  • Chemical Hazards and Toxic Substances - Standards. Occupational Safety and Health Administration, [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center, [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL, [Link]

Sources

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